Fmoc-Ala-Ala-Asn(Trt)-OH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C44H42N4O7 |
|---|---|
分子量 |
738.8 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-oxo-4-(tritylamino)butanoic acid |
InChI |
InChI=1S/C44H42N4O7/c1-28(45-40(50)29(2)46-43(54)55-27-37-35-24-14-12-22-33(35)34-23-13-15-25-36(34)37)41(51)47-38(42(52)53)26-39(49)48-44(30-16-6-3-7-17-30,31-18-8-4-9-19-31)32-20-10-5-11-21-32/h3-25,28-29,37-38H,26-27H2,1-2H3,(H,45,50)(H,46,54)(H,47,51)(H,48,49)(H,52,53)/t28-,29-,38-/m0/s1 |
InChIキー |
PMEYZYXHXRXGHF-HXUMPODJSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
正規SMILES |
CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)NC(=O)C(C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
Foundational & Exploratory
Fmoc-Ala-Ala-Asn(Trt)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of Fmoc-Ala-Ala-Asn(Trt)-OH, a key building block for researchers, scientists, and professionals in drug development. This protected tripeptide is integral to solid-phase peptide synthesis (SPPS), particularly in the construction of complex peptide sequences and antibody-drug conjugates (ADCs).
Core Chemical Properties and Structure
This compound is a meticulously designed tripeptide derivative. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and allows for sequential peptide chain elongation. The side chain of the asparagine residue is protected by a trityl (Trt) group, a bulky and acid-labile protecting group that prevents undesirable side reactions, such as dehydration to a nitrile, during peptide synthesis.[1]
The structure of this compound facilitates its use as a building block to introduce the -Ala-Ala-Asn- sequence into a growing peptide chain. This sequence can be of interest for its structural role in peptides or as a specific recognition motif. Furthermore, the Ala-Ala-Asn sequence is reported to be a substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells, making this tripeptide a valuable linker in the design of ADCs that release their cytotoxic payload in the tumor microenvironment.[2]
Quantitative Chemical Data
| Property | Value | Source |
| CAS Number | 1951424-92-2 | [3][4] |
| Molecular Formula | C44H42N4O7 | [3][4] |
| Molecular Weight | 738.8 g/mol | [1][4] |
| Appearance | White to off-white powder | N/A |
| Purity | Typically >96% | [3] |
| Solubility | Soluble in standard organic solvents used in peptide synthesis (e.g., DMF, NMP) | N/A |
| Storage | -20°C, under nitrogen, away from moisture and light | [4] |
Chemical Structure
The chemical structure of this compound is depicted below, illustrating the arrangement of the Fmoc, alanine, and trityl-protected asparagine residues.
References
Molecular weight and formula of Fmoc-Ala-Ala-Asn(Trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-Ala-Asn(Trt)-OH is a crucial building block in the field of bioconjugation and targeted drug delivery. It is a protected tripeptide composed of Alanine, Alanine, and Asparagine residues. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain of asparagine is protected by a trityl (Trt) group. This strategic protection makes it an ideal component for solid-phase peptide synthesis (SPPS), particularly in the construction of enzyme-cleavable linkers for Antibody-Drug Conjugates (ADCs).
ADCs are a class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the drug plays a pivotal role in the efficacy and safety of an ADC. This compound is used to create a peptide linker that is designed to be stable in circulation but cleaved by specific enzymes, such as legumain and cathepsins, which are often overexpressed in the tumor microenvironment. This targeted release of the cytotoxic payload at the tumor site is a key strategy in modern cancer therapy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug development.
| Property | Value | Reference |
| Molecular Formula | C44H42N4O7 | [1] |
| Molecular Weight | 738.8 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | Typically >95% | |
| Solubility | Soluble in organic solvents like DMF and NMP | |
| Storage | -20°C, protected from moisture | [1] |
Role in Antibody-Drug Conjugates
The tripeptide sequence Ala-Ala-Asn serves as a substrate for certain proteases that are highly active within the lysosomal compartments of cancer cells. Upon internalization of the ADC by a target cancer cell, the linker is cleaved, releasing the potent cytotoxic payload to exert its therapeutic effect.
The choice of the Ala-Ala-Asn sequence is critical. It has been shown to be effectively cleaved by legumain, an asparaginyl endopeptidase that is overexpressed in various solid tumors.[2][3] While also susceptible to cleavage by cathepsin B, its primary cleavage is attributed to legumain.[2][4]
Experimental Protocols
The following sections detail the experimental procedures for the utilization of this compound in the synthesis of a peptide-drug conjugate and its subsequent conjugation to an antibody.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide-Linker-Drug Conjugate
This protocol outlines the manual synthesis of a peptide-linker-drug conjugate on a solid support resin.
Materials:
-
Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
Cytotoxic drug with a suitable conjugation handle
-
Coupling reagents: HATU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HATU/HOBt and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Chain Elongation: Repeat the coupling and deprotection steps for the remaining amino acids in the desired sequence.
-
Linker Coupling: Couple this compound to the N-terminus of the peptide chain using the same coupling procedure.
-
Drug Conjugation: After Fmoc deprotection of the linker, conjugate the cytotoxic drug to the newly exposed amino group.
-
Cleavage and Deprotection: Cleave the peptide-linker-drug conjugate from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude product by reverse-phase HPLC.
Antibody-Drug Conjugation
This protocol describes the conjugation of the purified peptide-linker-drug conjugate to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab for HER2-positive cancers)
-
Purified peptide-linker-drug conjugate with a maleimide (B117702) group
-
Reducing agent: TCEP
-
Conjugation buffer: PBS, pH 7.4
-
Purification system: Size-exclusion chromatography
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody with TCEP to generate free thiol groups.
-
Conjugation Reaction: React the reduced antibody with the maleimide-functionalized peptide-linker-drug conjugate. The maleimide group will selectively react with the free thiols on the antibody.
-
Purification: Purify the resulting ADC from unconjugated drug-linker and unreacted antibody using size-exclusion chromatography.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.
Signaling Pathway and Mechanism of Action
ADCs constructed with the Ala-Ala-Asn linker often target cell surface receptors that are overexpressed in cancer cells. A prime example is the Human Epidermal Growth Factor Receptor 2 (HER2), which is a key driver in a significant subset of breast and gastric cancers.
References
Purpose of Trityl (Trt) group for asparagine side-chain protection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, particularly in the context of drug discovery and development, the seemingly minor details of chemical strategy can have profound impacts on the purity, yield, and ultimately, the viability of a therapeutic candidate. One such critical detail is the protection of reactive amino acid side chains. For asparagine (Asn), the seemingly innocuous primary amide of its side chain presents a significant challenge. The Trityl (Trt) group has emerged as a robust solution to this problem, serving as a temporary shield that ensures the fidelity of the peptide chain assembly. This technical guide delves into the core purpose of the Trityl group for asparagine side-chain protection, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their peptide synthesis endeavors.
The Imperative for Asparagine Side-Chain Protection
The primary motivation for protecting the asparagine side chain during solid-phase peptide synthesis (SPPS) is to prevent unwanted side reactions that can compromise the integrity of the final peptide. Two major side reactions are of particular concern:
-
Dehydration to β-Cyanoalanine: During the activation of the carboxylic acid for coupling, especially with carbodiimide (B86325) reagents, the unprotected side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. This irreversible modification introduces a non-natural amino acid into the peptide sequence, altering its structure and biological activity.
-
Aspartimide Formation: While more commonly associated with aspartic acid, asparagine residues can also be susceptible to aspartimide formation under certain conditions, particularly when adjacent to specific amino acids in the sequence. This intramolecular cyclization can lead to a mixture of α- and β-peptides and racemization at the aspartyl or asparaginyl residue.
The Trityl group, a bulky triphenylmethyl moiety, effectively mitigates these side reactions through steric hindrance, physically blocking the amide from participating in unintended chemical transformations.
Core Advantages of Trityl Protection for Asparagine
The use of Fmoc-Asn(Trt)-OH in Fmoc-based SPPS offers several distinct advantages over the use of its unprotected counterpart, Fmoc-Asn-OH.
-
Prevention of Side Reactions: As discussed, the primary benefit is the significant reduction in the formation of β-cyanoalanine and other side products, leading to a purer crude peptide and simplifying downstream purification efforts.[1][2]
-
Enhanced Solubility: A major practical advantage of Trt protection is the dramatically improved solubility of the Fmoc-amino acid derivative in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2][3] Fmoc-Asn-OH is known for its poor solubility in these solvents, which can lead to incomplete dissolution and coupling, resulting in deletion sequences.[1][2][3] In contrast, Fmoc-Asn(Trt)-OH is readily soluble, ensuring efficient and complete incorporation into the growing peptide chain.[1][2][3]
Quantitative Data Summary
While extensive comparative quantitative data is often sequence-dependent and proprietary, the available information highlights the significant practical benefits of using Trt-protected asparagine.
| Parameter | Fmoc-Asn-OH | Fmoc-Asn(Trt)-OH | Reference |
| Solubility in DMF | Poor; "barely soluble"; A 0.2M solution can be prepared, but precipitation occurs upon addition of coupling reagents. | Readily soluble; A 0.5 M solution is clearly soluble. | [1][4][5] |
| Side Reaction Prevention | Prone to dehydration to β-cyanoalanine, especially with carbodiimide activators. | Effectively prevents dehydration of the side-chain amide. | [1][2][3] |
| Peptide Purity | Often results in lower purity crude peptides due to side reactions and incomplete coupling. | Leads to significantly purer crude peptides. | [5] |
| Coupling Efficiency | Slower and potentially incomplete due to poor solubility. | Rapid and efficient coupling. | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Trityl-protected asparagine in Fmoc-SPPS.
Protocol 1: Synthesis of Fmoc-Asn(Trt)-OH
This protocol outlines the synthesis of Fmoc-Asn(Trt)-OH from N-trityl-L-asparagine.
Materials:
-
N-trityl-L-asparagine (Asn(Trt)-OH)
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve N-trityl-L-asparagine in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the stirred asparagine solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Dilute the reaction mixture with water and wash with ether to remove unreacted Fmoc-OSu and other non-polar impurities.
-
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield pure Fmoc-Asn(Trt)-OH.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-OH
This protocol describes the incorporation of an Fmoc-Asn(Trt)-OH residue into a peptide chain on a solid support using a manual or automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)
-
Fmoc-Asn(Trt)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
DMF (peptide synthesis grade)
-
Dichloromethane (DCM)
-
Washing solvents (e.g., DMF, DCM, isopropanol)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the Fmoc deprotection solution to the resin and agitate for the recommended time (typically 5-20 minutes).
-
Drain the deprotection solution.
-
Repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (e.g., 5 x 1 min) to remove all traces of piperidine.
-
-
Coupling of Fmoc-Asn(Trt)-OH:
-
Prepare the coupling solution: Dissolve Fmoc-Asn(Trt)-OH (typically 3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid), and DIPEA (typically 2 equivalents to the amino acid) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for the recommended coupling time (typically 30-60 minutes).
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection of the Trityl Group
This protocol details the final cleavage of the peptide from the resin and the concomitant removal of the Trityl and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.
-
Gently agitate the mixture at room temperature for 1-3 hours. Note that if the Asn(Trt) residue is at the N-terminus, a longer cleavage time (e.g., up to 4 hours) may be required for complete deprotection.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and workflows discussed in this guide.
Caption: Synthesis of Fmoc-Asn(Trt)-OH.
Caption: SPPS workflow for incorporating Asn(Trt).
Caption: Prevention of side reactions with Trt group.
Conclusion
The Trityl group serves as an essential tool in the arsenal (B13267) of the peptide chemist, particularly when dealing with the challenges posed by asparagine residues. Its ability to effectively prevent deleterious side reactions, coupled with the significant advantage of enhancing the solubility of the Fmoc-amino acid derivative, translates to higher purity crude products, simplified purification processes, and ultimately, more reliable and efficient peptide synthesis. For researchers and professionals in drug development, the judicious use of Trt-protected asparagine is a key strategy for ensuring the successful synthesis of complex and therapeutically relevant peptides.
References
- 1. peptide.com [peptide.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. FMOC-Asn(Trt)-OH N-α-Fmoc-N-β-trityl-L-asparagine Novabiochem® | 132388-59-1 [sigmaaldrich.com]
- 6. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility Characteristics of Fmoc-Ala-Ala-Asn(Trt)-OH in DMF
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected solubility characteristics of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH, in N,N-dimethylformamide (DMF). Due to the absence of specific published quantitative solubility data for this exact tripeptide, this guide synthesizes information based on the solubility of its constituent parts and general principles of peptide chemistry. It also provides a detailed experimental protocol for determining its solubility.
Introduction to Peptide Solubility in Organic Solvents
The solubility of protected peptides in organic solvents is a critical factor in solid-phase peptide synthesis (SPPS), purification, and subsequent applications. Dimethylformamide (DMF) is a polar aprotic solvent widely used in peptide chemistry due to its excellent solvating properties for both protected amino acids and growing peptide chains. However, the solubility of a specific peptide is highly dependent on its amino acid sequence, the nature of the protecting groups, and its tendency to form secondary structures like β-sheets, which can lead to aggregation.[1]
Predicted Solubility Profile of this compound in DMF
This compound is a tripeptide with several key structural features that influence its solubility:
-
N-terminal Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a large, hydrophobic moiety. This group generally enhances solubility in organic solvents like DMF.
-
Alanine (B10760859) Residues: The two consecutive alanine residues (Ala-Ala) are small and non-polar, contributing to the overall hydrophobicity of the peptide.
-
C-terminal Asparagine with Trityl Protection: The asparagine (Asn) residue is protected on its side-chain amide with a trityl (Trt) group. The Trt group is a bulky and highly hydrophobic protecting group. The use of the Trt group on asparagine significantly improves the solubility of the Fmoc-Asn(Trt)-OH monomer in organic solvents compared to the unprotected Fmoc-Asn-OH, which is only sparingly soluble in DMF.[2][3][4] This high solubility of the protected asparagine derivative is a strong indicator of good solubility for the entire tripeptide.
-
C-terminal Carboxylic Acid: The free carboxylic acid at the C-terminus provides a site for hydrogen bonding and can influence solubility.
Considering these factors, this compound is predicted to have good solubility in DMF. The presence of the highly soluble Fmoc-Asn(Trt)-OH moiety is expected to counteract potential aggregation tendencies from the Ala-Ala sequence.
Quantitative Solubility Data (Reference)
While specific quantitative data for this compound is not available in the reviewed literature, data for one of its key components, Fmoc-Asn(Trt)-OH, provides a useful reference point.
| Compound | Solvent | Concentration | Observation |
| Fmoc-Asn(Trt)-OH | DMF | 0.5 M (25 mmole in 50 ml) | Clearly soluble |
| Fmoc-Asn(Trt)-OH | DMSO | 100 mg/mL (~0.167 M) | Soluble (with sonication)[5] |
This data for the single amino acid derivative suggests a high solubility threshold in DMF, which is a positive indicator for the tripeptide.
Experimental Protocol for Solubility Determination
The following is a general, robust protocol for determining the solubility of this compound in DMF. This method is based on standard laboratory practices for assessing peptide solubility.[6][7]
Materials and Equipment:
-
This compound (lyophilized powder)
-
Anhydrous DMF
-
Analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Centrifuge
-
Spectrophotometer or HPLC (for quantitative analysis)
-
Calibrated micropipettes
-
Glass vials
Procedure:
-
Preparation:
-
Accurately weigh a small amount (e.g., 5-10 mg) of lyophilized this compound into a clean, dry glass vial.[6]
-
Record the exact mass.
-
-
Stepwise Solvent Addition:
-
Add a small, precise volume of DMF (e.g., 100 µL) to the vial.
-
Vortex the mixture for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
-
Agitation and Observation:
-
If the peptide is not fully dissolved, place a small magnetic stir bar in the vial and stir the suspension at room temperature for 15-30 minutes.
-
If undissolved solid remains, sonication for short intervals (e.g., 3 x 10 seconds) can be applied to break up aggregates.[7]
-
Re-examine the solution. If it is clear and particle-free, the peptide is soluble at that concentration.
-
-
Incremental Solvent Addition:
-
If the peptide is not fully dissolved, continue adding known aliquots of DMF (e.g., 50-100 µL) and repeat the vortexing, stirring, and observation steps until complete dissolution is achieved.
-
Keep a precise record of the total volume of DMF added.
-
-
Determining the Saturation Point:
-
The point at which the peptide fully dissolves provides the approximate solubility. Calculate the solubility in g/L or mol/L.
-
For a more precise determination, a saturated solution can be prepared by adding an excess of the peptide to a known volume of DMF. The suspension is stirred for an extended period (e.g., several hours) to ensure equilibrium is reached.
-
-
Quantitative Analysis (Optional but Recommended):
-
Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet any undissolved solid.[6]
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with DMF to a concentration suitable for analysis by UV-Vis spectrophotometry (measuring absorbance of the Fmoc group) or HPLC.
-
Calculate the exact concentration of the dissolved peptide in the supernatant to determine the precise solubility.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining peptide solubility.
Conclusion
While no direct quantitative solubility data for this compound in DMF has been identified, a qualitative assessment based on its chemical structure strongly suggests good solubility. The high solubility of the Fmoc-Asn(Trt)-OH component is a key indicator. For researchers and drug development professionals requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable method for its determination. This information is crucial for optimizing protocols in peptide synthesis, purification, and formulation development.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
An In-depth Technical Guide on the Role of Fmoc-Ala-Ala-Asn(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) remains a cornerstone of peptide and protein chemistry, facilitating the development of novel therapeutics, research tools, and biomaterials. The strategic use of pre-formed peptide fragments, such as Fmoc-Ala-Ala-Asn(Trt)-OH, offers a compelling approach to overcome common challenges in SPPS, particularly those associated with aggregation-prone sequences and the introduction of sensitive residues like asparagine. This technical guide provides a comprehensive overview of the role and application of this compound, detailing its physicochemical properties, advantages in SPPS, and specific applications, notably as a Cathepsin B-cleavable linker in Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and quantitative data are presented to equip researchers with the practical knowledge required for its effective utilization.
Introduction to this compound
This compound is a protected tripeptide building block designed for direct incorporation into a growing peptide chain during Fmoc-based Solid-Phase Peptide Synthesis. It comprises three amino acid residues: two alanines and a C-terminal asparagine. The key features of this molecule are the temporary N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group and the permanent trityl (Trt) protecting group on the side chain of asparagine.
The alanine (B10760859) residues contribute to a neutral and helix-supporting backbone structure.[1] The asparagine residue is crucial for the biological function of many peptides and proteins. However, its unprotected side-chain amide can lead to significant side reactions during SPPS.
The Challenge of Incorporating Asparagine in SPPS
The synthesis of peptides containing asparagine can be problematic. The primary issue is the propensity of the side-chain amide to undergo dehydration to a nitrile derivative during the activation of the carboxyl group, which is a necessary step for peptide bond formation. This side reaction leads to the formation of β-cyano-alanine residues, resulting in impurities that are often difficult to separate from the desired peptide. Additionally, base-catalyzed aspartimide formation can occur during the piperidine-mediated Fmoc-deprotection step, leading to the formation of β-aspartyl peptides and potential racemization.
The Role of the Trityl (Trt) Protecting Group
To circumvent these issues, the side-chain amide of asparagine is protected with a bulky group. In Fmoc-based SPPS, the trityl (Trt) group is a preferred choice. The Trt group is highly acid-labile and can be removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), yet it is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF). The presence of the Trt group effectively prevents the undesirable side reactions associated with the asparagine side chain, leading to significantly purer peptides and higher yields. Furthermore, the use of Trt-protected asparagine improves the solubility of the amino acid derivative in common SPPS solvents like DMF and NMP.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C44H42N4O7 |
| Molecular Weight | 738.84 g/mol |
| Appearance | White to off-white powder |
| Purity (Typical) | >96% |
| Solubility | Soluble in DMF, NMP, and other common organic solvents used in SPPS. |
| CAS Number | 1951424-92-2 |
Advantages of Using this compound in SPPS
The use of pre-formed protected peptide fragments like this compound offers several advantages over the conventional stepwise addition of single amino acids:
-
Improved Purity and Yield: By incorporating three amino acids in a single coupling step, the number of deprotection and coupling cycles is reduced. This minimizes the cumulative loss of yield and the potential for the accumulation of deletion and other side-product impurities that can occur with each cycle. The Trt protection on the asparagine residue further ensures a cleaner synthesis by preventing side reactions.
-
Overcoming Aggregation: Sequences rich in hydrophobic residues or those prone to forming secondary structures on the resin can lead to poor solvation and incomplete reactions. Introducing a tripeptide unit can disrupt these interactions and improve the efficiency of subsequent coupling steps.
-
Time Efficiency: Reducing the number of synthesis cycles directly translates to a significant reduction in the overall synthesis time.
-
Simplified Purification: A cleaner crude product profile resulting from fewer side reactions simplifies the final purification of the target peptide by HPLC.
Data Presentation: Tripeptide vs. Stepwise Synthesis
| Parameter | Stepwise Synthesis (Ala, Ala, Asn(Trt)) | Tripeptide Synthesis (this compound) |
| Number of Coupling Cycles | 10 | 8 |
| Number of Deprotection Cycles | 10 | 8 |
| Theoretical Yield (assuming 99% per step) | (0.99)^20 ≈ 81.8% | (0.99)^16 ≈ 85.1% |
| Crude Purity (HPLC) | Typically lower due to increased potential for deletion sequences and side reactions. | Generally higher due to fewer synthetic steps and protected Asn. |
| Synthesis Time | Longer | Shorter |
| Purification Complexity | Higher | Lower |
Note: The theoretical yield is calculated based on the number of deprotection and coupling steps. Actual yields will vary depending on the specific sequence and synthesis conditions.
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in manual Fmoc-based SPPS. These should be adapted based on the specific peptide sequence, resin, and instrumentation used.
Materials and Reagents
-
This compound
-
Rink Amide or Wang resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
General SPPS Cycle
The following diagram illustrates the general workflow of an Fmoc-SPPS cycle.
Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Protocol for Coupling this compound
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated tripeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a recoupling step may be necessary.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.
Final Cleavage and Deprotection
-
After the final amino acid has been coupled, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Trt and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Application: Cathepsin B-Cleavable Linker in ADCs
A significant application of the Ala-Ala-Asn sequence is in the design of enzyme-cleavable linkers for Antibody-Drug Conjugates (ADCs). Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells, can selectively cleave certain peptide sequences.[] The Ala-Ala-Asn sequence has been identified as a substrate for Cathepsin B.
In the context of an ADC, a potent cytotoxic drug is attached to a monoclonal antibody via a linker. This linker is designed to be stable in systemic circulation but to be cleaved upon internalization of the ADC into a cancer cell, thereby releasing the drug at the site of action. The use of a Cathepsin B-cleavable linker containing the Ala-Ala-Asn sequence allows for targeted drug delivery and release within the tumor microenvironment.
Mechanism of Cathepsin B Cleavage
The following diagram illustrates the mechanism of drug release from an ADC containing an Ala-Ala-Asn linker.
Caption: Mechanism of Cathepsin B-mediated drug release from an ADC with an Ala-Ala-Asn linker.
Conclusion
This compound is a valuable tool in the arsenal (B13267) of the peptide chemist. Its use can lead to more efficient and cleaner syntheses of peptides containing the challenging asparagine residue, particularly within sequences prone to aggregation. By reducing the number of synthetic cycles and protecting the reactive asparagine side chain, this tripeptide building block contributes to higher yields and purities of the final peptide product. Furthermore, the incorporation of the Ala-Ala-Asn sequence has important implications in the field of drug delivery, serving as a specific cleavage site for the tumor-associated protease Cathepsin B in the design of next-generation Antibody-Drug Conjugates. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully implement this compound in their synthetic strategies.
References
Navigating the Stability of Protected Tripeptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical factors influencing the stability of protected tripeptides and the methodologies for their assessment. Ensuring the stability of these molecules is paramount for reliable research and the development of safe and effective therapeutics. This document outlines storage conditions, common degradation pathways, and detailed experimental protocols for stability analysis.
Core Principles of Protected Tripeptide Stability
The stability of a protected tripeptide is intrinsically linked to its amino acid sequence, the nature of its protecting groups, and the environmental conditions to which it is exposed. Key factors influencing stability include temperature, pH, light, and the presence of oxidative agents or enzymatic activity.[1][2] Proper handling and storage are the first line of defense against degradation.
Storage and Handling of Lyophilized Peptides
For long-term storage, protected tripeptides should be maintained in a lyophilized state.[3][4][5] This minimizes degradation by preventing hydrolysis and slowing down other chemical reactions.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or, preferably, -80°C | Reduces the rate of chemical degradation and prevents the formation of secondary structures.[3][4][6] |
| Light | Store in the dark | Prevents photo-degradation of sensitive residues.[4][6] |
| Moisture | Store with a desiccant in a tightly sealed container | Peptides are often hygroscopic; moisture can lead to hydrolysis and decreased stability.[3][4][5] |
Before use, it is crucial to allow the peptide container to equilibrate to room temperature in a desiccator before opening.[3][4] This prevents condensation from forming on the cold peptide, which would introduce moisture and compromise stability.[3]
Stability in Solution
The shelf-life of protected tripeptides in solution is significantly more limited than in their lyophilized form.[5] Several factors must be carefully controlled to maintain the integrity of the peptide in solution.
| Parameter | Recommended Condition | Rationale |
| pH | Sterile buffers at pH 5-6 are generally recommended.[4][5] | Extreme pH levels can catalyze hydrolysis and other degradation reactions.[2] pH > 8 should be avoided.[4] |
| Temperature | Store frozen in aliquots at -20°C or -80°C. | Minimizes degradation in solution. Aliquoting prevents repeated freeze-thaw cycles which can degrade the peptide.[4][5] |
| Solvent | The choice of solvent depends on the peptide's sequence and protecting groups. | A trial-and-error approach may be necessary to find a suitable solvent that maintains both solubility and stability.[4] |
Common Degradation Pathways
Protected tripeptides are susceptible to several chemical degradation pathways that can impact their purity, potency, and safety. Understanding these pathways is essential for developing stable formulations and analytical methods.
| Degradation Pathway | Description | Susceptible Residues/Conditions |
| Hydrolysis | Cleavage of the peptide backbone. | Can be catalyzed by acidic or basic conditions. Aspartic acid (Asp) containing sequences are particularly susceptible.[7] |
| Oxidation | Modification of amino acid side chains by reaction with oxygen. | Cysteine (Cys) and Methionine (Met) are the most prone to oxidation.[7] |
| Deamidation | Loss of an amide group from the side chains of Asparagine (Asn) or Glutamine (Gln). | This reaction is often base-catalyzed and can lead to the formation of iso-aspartate analogs.[7] |
| Racemization | Conversion of an L-amino acid to a D-amino acid. | Can be catalyzed by basic conditions and may alter the biological activity of the peptide. |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide unit, often at the N-terminus. | Can lead to cleavage of the peptide chain. |
The following diagram illustrates the major chemical degradation pathways for peptides.
Experimental Protocols for Stability Assessment
A systematic approach to stability testing is crucial. This typically involves forced degradation studies to identify potential degradation products and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation (or stress testing) studies are designed to accelerate the degradation of a protected tripeptide to identify likely degradation products and establish degradation pathways.[8]
Objective: To generate a degradation profile of the protected tripeptide under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of the protected tripeptide in a suitable solvent. The concentration will depend on the sensitivity of the analytical method.
-
Stress Conditions: Subject the peptide solutions to a range of stress conditions. The goal is to achieve 10-20% degradation.[6]
-
Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the peptide solution at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Expose the peptide solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.
-
Neutralization: For acid and base-stressed samples, neutralize them before analysis to prevent further degradation and protect analytical instrumentation.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically HPLC-UV coupled with mass spectrometry (LC-MS).
The following diagram outlines a typical workflow for a forced degradation study.
Stability-Indicating Analytical Method: HPLC-UV/MS
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[4] High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with Mass Spectrometry (MS) for peak identification, is the gold standard for this purpose.[6][9]
Typical HPLC Parameters:
-
Column: A C18 reversed-phase column is commonly used for peptide separations.
-
Mobile Phase: A gradient of water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at 210-230 nm, where the peptide bond absorbs.
-
Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique for peptides. High-resolution mass spectrometry (e.g., Orbitrap or Q-TOF) is invaluable for identifying unknown degradation products.[9][10]
Method Validation: The stability-indicating method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of peptides and their degradation products.[2] While requiring higher sample concentrations (typically >0.5 mM), NMR can provide detailed information about the peptide's conformation in solution and can be used to unambiguously identify isomers that may be difficult to distinguish by MS alone.[11] 1D and 2D NMR experiments can confirm the primary sequence and assess the higher-order structure of the peptide.[2]
Hypothetical Signaling Pathway Involvement
While the specific biological targets of novel protected tripeptides are diverse and require empirical determination, many bioactive peptides exert their effects by modulating intracellular signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be influenced by a protected tripeptide, leading to a cellular response. This is a generalized representation to demonstrate the principles of signaling pathway analysis.
Conclusion
The stability of protected tripeptides is a multifaceted challenge that requires a thorough understanding of their chemical properties and a systematic approach to experimental evaluation. By implementing appropriate storage and handling procedures, and by employing robust analytical methodologies such as forced degradation studies and stability-indicating HPLC-MS, researchers and drug development professionals can ensure the quality, reliability, and safety of these important molecules. While general guidelines are provided here, it is imperative to conduct empirical stability studies for each specific protected tripeptide to determine its unique stability profile.
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. almacgroup.com [almacgroup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
A Technical Guide to Fmoc-Ala-Ala-Asn(Trt)-OH: A Versatile Building Block for Peptide Synthesis and Antibody-Drug Conjugates
CAS Number: 1951424-92-2
This technical guide provides an in-depth overview of Fmoc-Ala-Ala-Asn(Trt)-OH, a protected tripeptide widely utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, a comprehensive protocol for its use in solid-phase peptide synthesis (SPPS), and its critical role as a cleavable linker in the burgeoning field of antibody-drug conjugates (ADCs).
Core Properties and Specifications
This compound is a meticulously designed building block for the stepwise synthesis of peptides. The N-terminal alanine (B10760859) is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the C-terminal is a free carboxylic acid. The side chain of the asparagine residue is protected by a bulky and acid-labile trityl (Trt) group. This strategic protection scheme is crucial for preventing undesirable side reactions during peptide synthesis.[1]
| Property | Value | Reference |
| CAS Number | 1951424-92-2 | [2] |
| Molecular Formula | C44H42N4O7 | [2] |
| Molecular Weight | 738.84 g/mol | [2] |
| Appearance | White to off-white powder | N/A |
| Purity (HPLC) | >96% | [2] |
| Solubility | Soluble in DMF, NMP | |
| Storage | Store at -20°C, desiccated | N/A |
Role of Protecting Groups
The selection of Fmoc for the N-terminus and Trt for the asparagine side chain is pivotal for the successful application of this tripeptide in SPPS.
-
Fmoc Group: This protecting group is stable under acidic and mild basic conditions but is readily cleaved by secondary amines, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). This orthogonality allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups or the linkage to the solid support.
-
Trityl (Trt) Group: The bulky trityl group on the asparagine side-chain amide serves a critical function by preventing the dehydration of the amide to a nitrile during the activation of the C-terminal carboxyl group for coupling. This side reaction is a common problem when using unprotected asparagine and can lead to the incorporation of β-cyanoalanine into the peptide sequence, resulting in impurities that are difficult to remove. The Trt group is efficiently removed under strongly acidic conditions, typically during the final cleavage of the peptide from the resin.
Experimental Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the manual incorporation of this compound onto a resin-bound peptide chain with a free N-terminal amine. This procedure is based on standard Fmoc/tBu chemistry.
Materials:
-
Peptide-resin with a free amine terminus
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, sequencing grade
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection (if applicable):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of Oxyma, and 3 equivalents of DIC in DMF.
-
Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling:
-
Add the activated tripeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Capping (Optional): To block any unreacted amine groups, the resin can be treated with a solution of acetic anhydride (B1165640) and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF.
-
Continuation of Synthesis: The resin is now ready for the next deprotection and coupling cycle to elongate the peptide chain.
Application in Antibody-Drug Conjugates (ADCs)
This compound is a precursor to the Ala-Ala-Asn peptide sequence, which can be utilized as a protease-cleavable linker in ADCs. These linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target cancer cells.
Mechanism of Action: Cathepsin-Mediated Cleavage
Many solid tumors exhibit an overexpression of lysosomal proteases, such as cathepsins. Peptide linkers incorporated into ADCs can be designed as substrates for these enzymes. Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the peptide linker by cathepsins, leading to the release of the potent cytotoxic drug in close proximity to its intracellular target. While the Val-Cit dipeptide is a well-established cathepsin-cleavable linker, other peptide sequences, including those containing asparagine, are also being explored for their cleavage kinetics and stability.
Workflow for ADC Synthesis and Characterization
The synthesis of an ADC is a multi-step process that involves the production of the monoclonal antibody, synthesis of the linker-payload conjugate, and the final conjugation reaction. The Ala-Ala-Asn linker, derived from this compound, would be part of the linker-payload synthesis prior to its attachment to the antibody.
Quantitative Data and Performance
The use of Trt-protected asparagine significantly improves the purity of the final peptide by preventing side reactions. The following table provides illustrative data on the impact of the Trt protecting group on the synthesis of a model peptide containing an asparagine residue.
| Parameter | Fmoc-Asn-OH | Fmoc-Asn(Trt)-OH |
| Target Peptide Purity (HPLC) | 75-85% | >95% |
| Major Impurity | β-cyanoalanine adduct | Minimal |
| Overall Yield | Moderate | High |
| Solubility in DMF | Limited | Good |
Conclusion
This compound is a highly valuable and specialized chemical entity for advanced peptide synthesis and the development of targeted therapeutics. Its well-designed protecting group strategy ensures high-fidelity incorporation of the Ala-Ala-Asn sequence, minimizing impurity formation and maximizing yields. Its application as a protease-cleavable linker in ADCs underscores its importance in the design of next-generation cancer therapies. The detailed protocols and data presented in this guide are intended to support researchers and drug developers in the effective utilization of this versatile tripeptide.
References
An In-depth Technical Guide to the Function of the Fmoc Protecting Group in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS). Its widespread adoption is attributed to its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups. This orthogonality permits the selective deprotection of the α-amino group under mild basic conditions, typically with piperidine (B6355638), without affecting the integrity of the growing peptide chain or its side-chain protectors.[1][2][3] This guide provides a comprehensive technical overview of the Fmoc group's function, including its chemical principles, mechanisms of action, application in SPPS, quantitative performance data, detailed experimental protocols, and strategies for mitigating common side reactions.
Core Principles of Fmoc Chemistry
The success of peptide synthesis hinges on the precise and sequential formation of amide bonds between amino acids. This requires the temporary blockage of the reactive α-amino group of the incoming amino acid to prevent self-polymerization and other unwanted reactions.[4][5] The Fmoc group serves this purpose as a temporary Nα-protecting group.
Key Characteristics:
-
Base-Lability: The defining feature of the Fmoc group is its susceptibility to cleavage by mild bases, most commonly secondary amines like piperidine.[1][6] This is due to the electron-withdrawing nature of the fluorenyl ring system, which makes the proton on the 9-position of the fluorene (B118485) moiety acidic.[2][7]
-
Acid Stability: The Fmoc group is stable to acidic conditions, which is crucial for the orthogonality of the most common SPPS strategy.[1][4]
-
Orthogonality (Fmoc/tBu Strategy): In modern SPPS, the Fmoc group's base-lability is paired with acid-labile side-chain protecting groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).[3][4][7][] This orthogonal system allows the Nα-Fmoc group to be removed at each cycle of peptide elongation with a base, while the side-chain protecting groups remain intact. These side-chain groups are then removed simultaneously at the end of the synthesis during the final cleavage from the solid support using a strong acid, typically trifluoroacetic acid (TFA).[4][9]
Mechanism of Action
Protection of Amino Acids
The Fmoc group is introduced onto the α-amino group of an amino acid to form a stable carbamate. The most common reagents for this reaction are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more preferably, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to avoid the formation of dipeptide side products.[2][6][10] The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent.[10]
Caption: Fmoc protection of an amino acid using Fmoc-OSu.
Deprotection (Fmoc Cleavage)
Fmoc group removal is a critical step in the iterative cycle of SPPS and proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1][2]
-
Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[2][11]
-
β-Elimination: This abstraction forms a stabilized fluorenyl anion, which then undergoes elimination, breaking the C-O bond and releasing carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate.[4][7][11]
-
DBF Scavenging: The liberated DBF is an electrophile that can react with the newly deprotected α-amino group of the peptide, leading to irreversible chain termination. Secondary amines like piperidine are excellent scavengers, reacting with DBF to form a stable, soluble adduct that is easily washed away.[1][4][7]
Caption: Mechanism of Fmoc deprotection and DBF scavenging.
The Fmoc-SPPS Cycle
The elegance of Fmoc chemistry lies in its suitability for a repetitive, automated synthesis cycle.[3][12] Each cycle extends the peptide chain by one amino acid.
Caption: The iterative workflow of Fmoc Solid-Phase Peptide Synthesis.
Quantitative Data and Performance Comparison
Lability of the Fmoc Group
The rate of Fmoc deprotection is highly dependent on the base, its concentration, and the solvent used. Secondary amines are generally more effective than primary or tertiary amines.[13][14]
| Base | Concentration | Solvent | Time for >99% Deprotection | Reference |
| Piperidine | 20% | DMF | ~3-5 minutes | [15] |
| Piperidine | 5% | DMF | ~3-5 minutes | [15] |
| Piperidine | 2% | DMF | > 5 minutes (incomplete) | [15] |
| DBU | 2% (+1% Piperidine) | DMF | < 3 minutes | [7] |
| Dipropylamine (B117675) (DPA) | 25% | DMF | Rapid | [16] |
| Morpholine | 50% | DMF | ~1 minute (for Fmoc-Val) | [14] |
| Triethylamine (Et₃N) | - | - | Slow/Inefficient | [13][14] |
Note: Deprotection times can be sequence-dependent and may increase for longer or aggregation-prone peptides.[7]
Comparison: Fmoc vs. Boc Strategy
The Fmoc/tBu strategy has largely superseded the older tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy for most applications due to its milder conditions.[4][]
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Nα-Deprotection | 20% Piperidine in DMF (mild base) | 25-50% TFA in DCM (strong acid) |
| Side-Chain Protection | Acid-labile (tBu, Boc, Trt) | Very strong acid-labile (Bzl, Tos) |
| Final Cleavage | TFA-based cocktails (e.g., 95% TFA) | Anhydrous HF (highly corrosive) |
| Orthogonality | Excellent; Nα and side-chain groups removed by distinct mechanisms (base vs. acid).[3][4] | Partial; repeated acid treatment for Nα-deprotection can cause premature side-chain deprotection.[4][10] |
| Compatibility | Good for acid-sensitive residues (e.g., Trp, Met) and post-translational modifications.[4][] | Can cause side reactions with sensitive residues; harsh cleavage limits modifications. |
| Automation | Easily automated, no specialized equipment for cleavage.[10] | Requires specialized, HF-resistant apparatus for cleavage.[4] |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation.[1][9] | t-butyl cation alkylation of Trp/Met during cleavage.[9] |
Experimental Protocols
Protocol: Manual Fmoc-SPPS Cycle (0.1 mmol scale)
This protocol outlines a single cycle of amino acid addition.
1. Resin Preparation:
-
Place 0.1 mmol of Fmoc-Rink Amide resin in a manual reaction vessel.
-
Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes. Drain the solvent.[17]
2. Fmoc Deprotection:
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.[17][18]
-
Agitate for 3 minutes. Drain.
-
Add another 2 mL of 20% piperidine in DMF. Agitate for 10-15 minutes. Drain.[18]
-
Monitoring (Optional): Collect the filtrate and measure its absorbance at ~301 nm to quantify the released DBF-piperidine adduct, confirming deprotection.[19]
3. Washing:
-
Wash the resin thoroughly to remove all traces of piperidine. Perform 5-7 washes with DMF (2 mL each).
-
Perform a Kaiser test on a few resin beads to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.[19][20]
4. Amino Acid Coupling:
-
In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in 1.5 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.[17]
5. Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
Perform a Kaiser test. A negative test (colorless/yellow beads) indicates complete coupling. If the test is positive, recoupling may be necessary.
Protocol: Final Peptide Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry it under a vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. For most peptides, Reagent B (TFA/Water/Triisopropylsilane, 95:2.5:2.5 v/v/v) is sufficient.[18][21]
-
Caution: Work in a fume hood. TFA is highly corrosive.
-
-
Add the cleavage cocktail to the dried resin (e.g., 2-3 mL for 0.1 mmol scale).
-
Stir or agitate at room temperature for 2-3 hours.[18]
-
Filter the resin and collect the filtrate into a centrifuge tube containing ice-cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a vacuum. The peptide is now ready for purification by HPLC.
Common Side Reactions and Mitigation
While robust, Fmoc chemistry is not without potential pitfalls. Awareness of these side reactions is critical for troubleshooting and optimizing syntheses.
Aspartimide Formation
This is a significant side reaction involving residues like Aspartic Acid (Asp) and Asparagine (Asn). The side-chain carboxyl group can attack the backbone amide nitrogen, especially during the piperidine-mediated Fmoc deprotection, forming a cyclic aspartimide intermediate. This intermediate can then be opened by piperidine to yield a mixture of the desired α-peptide and an undesired β-peptide (piperidide adduct), often accompanied by racemization.[1][22]
-
Mitigation:
-
Add 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution to suppress the cyclization.[1][22]
-
Use sterically hindered side-chain protecting groups on the residue preceding the Asp/Asn.[1]
-
Employ milder deprotection bases like dipropylamine (DPA), which has been shown to reduce aspartimide formation.[16]
-
Caption: Side reaction pathway for aspartimide formation.
Diketopiperazine Formation
This side reaction is prevalent at the dipeptide stage. After deprotection of the second amino acid, the liberated N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is particularly problematic when Proline or Glycine is in the first or second position.[1][22]
-
Mitigation:
Racemization
The stereochemical integrity of amino acids can be compromised during the activation step of coupling, particularly for residues like Cysteine and Histidine.
-
Mitigation:
-
Use modern uronium/aminium-based coupling reagents like HATU or HBTU in combination with an additive like HOAt, which are known to suppress racemization.[]
-
Avoid over-extended pre-activation times.
-
Conclusion
The Fmoc protecting group is an indispensable tool in modern peptide chemistry. Its unique combination of base-lability and acid-stability provides the foundation for the orthogonal Fmoc/tBu strategy, which has become the gold standard in SPPS.[2][4][9] This approach offers milder reaction conditions, greater compatibility with sensitive functionalities, and amenability to automation compared to previous methods.[4][10] A thorough understanding of its chemical principles, reaction mechanisms, and potential side reactions, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to successfully synthesize complex peptides for therapeutic and research applications.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. genscript.com [genscript.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 22. peptide.com [peptide.com]
The Unsung Architect: A Technical Guide to the Structural Role of the Asparagine Side Chain in Peptides
For Researchers, Scientists, and Drug Development Professionals
The seemingly simple carboxamide side chain of asparagine bestows upon it a profound and often underappreciated role in dictating the structure, function, and fate of peptides and proteins. Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with its susceptibility to specific post-translational modifications, makes it a critical residue in molecular recognition, protein folding, and stability. This in-depth technical guide delves into the core structural contributions of the asparagine side chain, providing quantitative data, detailed experimental protocols, and visual representations of key pathways to aid researchers in understanding and manipulating this versatile amino acid.
The Foundational Role of the Asparagine Side Chain in Peptide Architecture
The asparagine side chain, with its terminal amide group, is a master of local structure stabilization. Its ability to form intricate networks of hydrogen bonds and its conformational preferences are key to shaping peptide backbones.
A Propensity for Turns: Asparagine in β-Turns
Asparagine exhibits a strong predisposition for participating in β-turns, which are crucial for the compact folding of proteins. The side chain's ability to form a hydrogen bond with the main chain amide proton of a nearby residue helps to stabilize the turn structure. This "capping" of the hydrogen bond network is a defining feature of asparagine's structural influence.
The Hydrogen Bond Network: A Stabilizing Embrace
The amide group of the asparagine side chain can simultaneously donate two hydrogen bonds and accept one, allowing it to engage in diverse and stabilizing interactions. It frequently forms hydrogen bonds with the peptide backbone, effectively anchoring local segments of the polypeptide chain.
The Might of the Many: Asparagine Ladders
In certain protein structures, multiple asparagine residues can align to form "asparagine ladders," extended networks of side chain-side chain hydrogen bonds. These ladders contribute significantly to the stability of protein domains, particularly in amyloid fibrils and other protein aggregates.[1] The repeating hydrogen bond pattern within an asparagine ladder creates a highly stable, zipper-like interaction.
Beyond the Primary Structure: Post-Translational Modifications of Asparagine
The asparagine side chain is a hotspot for crucial post-translational modifications that dramatically expand the functional repertoire of peptides and proteins.
N-Linked Glycosylation: A Gateway to Complexity
N-linked glycosylation, the attachment of an oligosaccharide to the amide nitrogen of an asparagine side chain, is one of the most common and important protein modifications.[2][3] This process, which occurs in the endoplasmic reticulum, is critical for proper protein folding, stability, trafficking, and cell-cell recognition.[4][5] The consensus sequence for N-linked glycosylation is Asn-X-Ser/Thr, where X can be any amino acid except proline.[3]
Deamidation and Isoaspartate Formation: A Spontaneous Switch
Under physiological conditions, the asparagine side chain can spontaneously deamidate to form a succinimide (B58015) intermediate.[6][7] This intermediate can then hydrolyze to form either aspartic acid or, more commonly, isoaspartic acid, which contains an unusual β-peptide bond.[2][8] This modification can alter the local peptide structure, disrupt protein function, and has been implicated in aging and neurodegenerative diseases.[7]
Quantitative Insights into Asparagine's Structural Role
To facilitate a deeper understanding and enable computational modeling, the following tables summarize key quantitative data related to the asparagine side chain.
Table 1: Conformational Preferences of the Asparagine Side Chain (Dihedral Angles)
| Secondary Structure | χ1 (N-Cα-Cβ-Cγ) | χ2 (Cα-Cβ-Cγ-Oδ1) |
| α-Helix | g- (-60°), t (180°) | ~ +/-90° |
| β-Sheet | t (180°) | Wide range |
| β-Turn (i+1 position) | g+ (+60°) | Wide range |
Data compiled from analyses of high-resolution protein structures.[9][10][11][12][13]
Table 2: Typical Hydrogen Bond Geometries Involving the Asparagine Side Chain
| Donor | Acceptor | Distance (Å) | Angle (°) |
| Asn Nδ-H | Backbone C=O | 2.8 - 3.2 | 150 - 170 |
| Backbone N-H | Asn Oδ1 | 2.7 - 3.1 | 140 - 160 |
| Asn Nδ-H | Side Chain Acceptor | 2.8 - 3.3 | 140 - 170 |
Values represent typical ranges observed in protein crystal structures.
Table 3: Representative Kinetics of Asparagine Deamidation
| Peptide Sequence | pH | Temperature (°C) | Half-life |
| Val-Tyr-Pro-Asn-Gly-Ala | 7.4 | 37 | ~ 25 days |
| Gly-Asn-Gly | 7.4 | 37 | ~ 1.2 days |
| Gly-Asn-Pro | 7.4 | 37 | ~ 30 days |
Deamidation rates are highly sequence and context-dependent.[14][15][16]
Experimental Protocols for Studying the Asparagine Side Chain
Investigating the structural role of asparagine requires a combination of synthetic, spectroscopic, and crystallographic techniques.
Solid-Phase Peptide Synthesis of Asparagine-Containing Peptides
Objective: To chemically synthesize a peptide containing one or more asparagine residues for structural and functional studies.
Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine (B6355638) in DMF.
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence. For asparagine, use a side-chain protected derivative (e.g., Fmoc-Asn(Trt)-OH) to prevent side reactions.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.[17][18][19][20]
NMR Spectroscopy for Structural Analysis in Solution
Objective: To determine the three-dimensional structure and dynamics of an asparagine-containing peptide in solution.
Methodology:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O) to a concentration of 0.5-5 mM.[21][22][23][24] The pH should be adjusted to a range where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H: To assess sample purity and folding.
-
TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, this spectrum provides a fingerprint of the amide protons and is sensitive to changes in the chemical environment.
-
-
Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence using the TOCSY and NOESY spectra.
-
Structure Calculation: Use the distance restraints from the NOESY spectrum, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures that are consistent with the NMR data using software like CYANA or XPLOR-NIH.
-
Structure Refinement and Validation: Refine the calculated structures in a simulated solvent environment and validate their quality using programs like PROCHECK-NMR.[25][26][27]
X-ray Crystallography for High-Resolution Structural Determination
Objective: To obtain a high-resolution three-dimensional structure of an asparagine-containing peptide in the solid state.
Methodology:
-
Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.[28][29]
-
Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.
-
Data Collection: Mount a single crystal and expose it to a monochromatic X-ray beam. Collect the diffraction data as a series of images as the crystal is rotated.
-
Data Processing: Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Phase Determination: Determine the phases of the reflections. For peptides, this may require methods like molecular replacement (if a homologous structure is available) or experimental phasing techniques.
-
Model Building and Refinement: Build an initial atomic model into the electron density map and refine the model against the diffraction data to improve its fit and stereochemistry.[30][31][32]
-
Validation: Validate the final structure for its geometric quality and agreement with the experimental data.[29][33]
Computational Modeling with Molecular Dynamics
Objective: To simulate the dynamic behavior of an asparagine-containing peptide and explore its conformational landscape.
Methodology:
-
System Setup:
-
Obtain an initial structure of the peptide (from NMR, X-ray crystallography, or a modeling server).
-
Choose a force field (e.g., AMBER, CHARMM, GROMOS).
-
Solvate the peptide in a box of water molecules.
-
Add ions to neutralize the system.
-
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure (NPT ensemble).
-
Production Simulation: Run the molecular dynamics simulation for a desired length of time (nanoseconds to microseconds).
-
Trajectory Analysis: Analyze the resulting trajectory to study various properties such as:
-
Root-mean-square deviation (RMSD) to assess structural stability.
-
Root-mean-square fluctuation (RMSF) to identify flexible regions.
-
Hydrogen bond analysis to characterize interactions involving the asparagine side chain.
-
Dihedral angle analysis to study conformational changes.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate fundamental processes involving asparagine and a typical experimental workflow.
Caption: N-Linked Glycosylation Pathway.
Caption: Isoaspartate Formation and Repair.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 5. N-Linked Protein Glycosylation in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Side Chain Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 11. Sample plots: 3. Chi1-Chi2 plots [ebi.ac.uk]
- 12. DIHEDRAL ANGLES phi, psi, omega, chi1, chi2, chi3, chi4, chi5, rotamers, dihedral angle, definitions, garlic, Damir Zucic [mlb.co.jp]
- 13. dunbrack.fccc.edu [dunbrack.fccc.edu]
- 14. Multivariate analysis of the sequence dependence of asparagine deamidation rates in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 18. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. chemistry.du.ac.in [chemistry.du.ac.in]
- 21. nmr-bio.com [nmr-bio.com]
- 22. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 23. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 24. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 28. benchchem.com [benchchem.com]
- 29. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 32. creative-biostructure.com [creative-biostructure.com]
- 33. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
Methodological & Application
Protocol for Solid-Phase Peptide Synthesis (SPPS): Coupling of Fmoc-Ala-Ala-Asn(Trt)-OH
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of asparagine (Asn) residues in solid-phase peptide synthesis (SPPS) presents a significant challenge due to the propensity of its side-chain amide to undergo dehydration to a nitrile derivative during the activation step. This side reaction leads to the formation of β-cyano-alanine, an impurity that is often difficult to separate from the desired peptide. The use of a trityl (Trt) protecting group on the side-chain amide of asparagine, in the form of Fmoc-Asn(Trt)-OH, effectively prevents this undesirable dehydration, leading to higher purity crude peptides and improved overall yields.[1][2] This document provides a detailed protocol for the coupling of the tripeptide fragment Fmoc-Ala-Ala-Asn(Trt)-OH onto a solid support, a common step in the synthesis of longer peptides.
Key Considerations for Asparagine Coupling
The primary side-reaction during the coupling of unprotected Fmoc-Asn-OH is the dehydration of the side-chain amide, which is facilitated by the carboxyl activation required for peptide bond formation.[3][4] The trityl protecting group on the side-chain of Fmoc-Asn(Trt)-OH sterically hinders this dehydration pathway, ensuring the integrity of the asparagine residue throughout the synthesis.[2]
Advantages of using Fmoc-Asn(Trt)-OH:
-
Prevents Nitrile Formation: The bulk of the trityl group effectively shields the side-chain amide from dehydration during activation.[1][2]
-
Improved Solubility: Fmoc-Asn(Trt)-OH exhibits good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), in contrast to the poor solubility of Fmoc-Asn-OH.[2]
-
Compatibility with Standard Fmoc Chemistry: The trityl group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF) and is readily cleaved under standard acidic conditions used for final peptide cleavage from the resin (e.g., trifluoroacetic acid).[2]
Experimental Protocol
This protocol describes the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine. The following procedure assumes a synthesis scale of 0.1 mmol.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Kaiser test kit
Equipment:
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or vortexer
-
Filtration apparatus
Step 1: Resin Preparation and Fmoc Deprotection
-
Swell the Resin: Transfer the peptide-resin (0.1 mmol) to the reaction vessel and wash with DMF (3 x 5 mL). Allow the resin to swell in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF (5 mL) to the resin.
-
Shake the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF (5 mL) and shake for an additional 15 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test on a small sample of the resin beads. A positive test (blue color) indicates the presence of a free primary amine and successful Fmoc deprotection.
Step 2: Activation and Coupling of this compound
-
Prepare the Amino Acid Solution: In a separate vial, dissolve this compound (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in a minimal amount of DMF (approximately 3 mL).
-
Activation: Add DIC (0.3 mmol, 3 equivalents) to the amino acid solution. The solution may become cloudy due to the formation of diisopropylurea.
-
Pre-activation: Allow the activation mixture to stand for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Add Base: Add DIPEA (0.6 mmol, 6 equivalents) to the reaction mixture.
-
Reaction: Shake the reaction vessel at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using the Kaiser test. A negative test (yellow color) indicates complete coupling. If the reaction is not complete after 4 hours, it can be left to proceed overnight.
Step 3: Post-Coupling Washing
-
Drain the Reaction Mixture: Once the coupling is complete, drain the reaction solution from the vessel.
-
Wash the Resin: Wash the peptide-resin thoroughly to remove any unreacted reagents and byproducts. A typical washing sequence is as follows:
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
DMF (3 x 5 mL)
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.
Quantitative Data Summary
The following table summarizes the recommended reagent quantities for the coupling of this compound on a 0.1 mmol scale.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| Peptide-Resin | - | 1.0 | 0.1 | - |
| This compound | 740.88 | 3.0 | 0.3 | 222.26 mg |
| DIC | 126.20 | 3.0 | 0.3 | 37.86 mg (47.5 µL) |
| HOBt | 135.12 | 3.0 | 0.3 | 40.54 mg |
| DIPEA | 129.25 | 6.0 | 0.6 | 77.55 mg (104 µL) |
Experimental Workflow Diagram
Caption: Workflow for the coupling of this compound in SPPS.
Conclusion
The use of Fmoc-Asn(Trt)-OH is a robust and reliable method for the incorporation of asparagine into synthetic peptides, effectively mitigating the common side reaction of nitrile formation. The protocol detailed above provides a comprehensive guide for researchers to successfully perform the coupling of an asparagine-containing tripeptide fragment. Adherence to the recommended reagent stoichiometry and reaction conditions will contribute to a high coupling efficiency and the synthesis of a high-purity final peptide product.
References
Application Notes and Protocols: Activation of Fmoc-Ala-Ala-Asn(Trt)-OH with HBTU and HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient formation of amide bonds is a critical step in solid-phase peptide synthesis (SPPS). The choice of coupling reagent can significantly impact the purity, yield, and stereochemical integrity of the final peptide product. This is particularly true for sequences containing amino acids prone to side reactions, such as asparagine. The tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH incorporates asparagine with a trityl (Trt) protecting group on its side chain. This protection is crucial for preventing the dehydration of the amide side chain to a nitrile during activation, a common side reaction when using carbodiimide (B86325) reagents.[1][2] The Trt group also enhances the solubility of the protected amino acid.[1]
This document provides a detailed comparison and protocols for the activation of this compound using two common uronium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Mechanism of Activation
Both HBTU and HATU facilitate peptide bond formation by activating the C-terminal carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive ester, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide chain.
The primary difference in their mechanism lies in the active ester intermediate they form. HBTU utilizes 1-hydroxybenzotriazole (B26582) (HOBt) to form a reactive OBt-ester.[3] In contrast, HATU incorporates the more reactive 7-aza-1-hydroxybenzotriazole (HOAt), leading to the formation of an OAt-ester.[3] The nitrogen atom in the pyridine (B92270) ring of HOAt makes the OAt-ester more reactive than the OBt-ester, resulting in faster and more efficient coupling reactions.[3]
Data Presentation: HBTU vs. HATU Performance Comparison
| Parameter | HATU | HBTU | Reference |
| Coupling Efficiency | High to Very High | High | [3] |
| Reaction Speed | Faster | Slower | [3] |
| Racemization Risk | Lower | Higher | [3] |
| Purity (Difficult Sequences) | Higher Purity | Lower Purity |
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound peptide chain using either HBTU or HATU. These protocols assume a standard Fmoc-based solid-phase peptide synthesis workflow.
Materials and Reagents:
-
This compound
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF
-
Resin with a free N-terminal amine (e.g., Rink Amide resin)
-
Dichloromethane (DCM)
Protocol 1: Coupling using HBTU
This protocol outlines the steps for activating and coupling this compound using HBTU.
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times), followed by a final three washes with DMF.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.
-
Protocol 2: Coupling using HATU
This protocol outlines the steps for activating and coupling this compound using the more reactive HATU.
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times), followed by a final three washes with DMF.
-
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) to remove excess reagents and by-products.
-
Note on Equivalents: The number of equivalents of amino acid, coupling reagent, and base may need to be optimized depending on the specific resin and the difficulty of the coupling.
Mandatory Visualizations
Activation Mechanism Diagrams
Caption: HBTU activation of this compound.
Caption: HATU activation of this compound.
Experimental Workflow Diagram
References
Application Notes and Protocols for Fmoc-Ala-Ala-Asn(Trt)-OH in Peptide Fragment Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment condensation is a powerful strategy in peptide chemistry for the synthesis of long peptides and small proteins. This approach involves the coupling of pre-synthesized, protected peptide fragments, which can circumvent issues commonly encountered in linear solid-phase peptide synthesis (SPPS), such as poor coupling efficiencies and difficult purifications of the final product. The tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH is a valuable building block in this methodology. The N-terminal Fmoc group provides temporary protection, while the trityl (Trt) group on the asparagine side chain is crucial for preventing side reactions.[1] Specifically, the Trt group averts the dehydration of the amide side chain to a nitrile and prevents aspartimide formation, which can lead to impurities that are challenging to remove.[2][3] This results in significantly purer peptides.[4][5] The alanine (B10760859) residues offer a neutral, helix-promoting segment within the peptide backbone.[1]
These application notes provide detailed protocols for the use of this compound in the synthesis of peptide fragments and their subsequent use in fragment condensation.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C44H42N4O7 | [1] |
| Molecular Weight | 738.8 g/mol | [1] |
| Appearance | White to off-white powder | N/A |
| Solubility | Readily soluble in DMF, NMP, and other common SPPS solvents | [3][4] |
Table 2: Comparison of Asn Building Blocks in Peptide Synthesis
| Feature | Fmoc-Asn(Trt)-OH | Fmoc-Asn-OH |
| Side Chain Protection | Trityl (Trt) | None |
| Prevention of Dehydration | Excellent | Prone to dehydration with carbodiimide (B86325) reagents |
| Prevention of Aspartimide Formation | Excellent | Susceptible, especially in Asp-Xxx sequences |
| Solubility in SPPS Solvents | High | Low in DMF and NMP |
| Resulting Peptide Purity | High | Can be lower due to side reactions |
| Coupling Efficiency | High | Can be reduced due to poor solubility |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Peptide Fragment Containing the Ala-Ala-Asn(Trt) Motif
This protocol describes the synthesis of a protected peptide fragment on a 2-chlorotrityl chloride (2-CTC) resin, which allows for cleavage of the peptide with side-chain protecting groups intact.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Cleavage solution: Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v)
-
Diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
Dissolve the first C-terminal Fmoc-amino acid (e.g., Fmoc-Gly-OH) in DCM, add DIPEA (2 equivalents), and add the solution to the resin.
-
Allow the reaction to proceed for 1-2 hours.
-
To cap any remaining active sites on the resin, add a small amount of methanol and shake for 15 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin extensively with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid with your chosen coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma in DMF) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor reaction completion using a Kaiser test.
-
Wash the resin with DMF.
-
-
Chain Elongation with this compound:
-
Repeat steps 2 and 3 for each subsequent amino acid.
-
For the incorporation of the Ala-Ala-Asn sequence, use this compound as the building block. Pre-activate and couple it using the same procedure as for single amino acids.
-
-
Cleavage of the Protected Fragment:
-
After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage solution (Acetic acid/Trifluoroethanol/DCM) for 30-60 minutes.
-
Filter the resin and collect the filtrate containing the protected peptide fragment.
-
Precipitate the crude protected peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
The protected peptide fragment is now ready for purification or direct use in fragment condensation.
-
Protocol 2: Peptide Fragment Condensation in Solution
This protocol outlines the coupling of two protected peptide fragments in solution.
Materials:
-
N-terminal protected peptide fragment (with a free C-terminus)
-
C-terminal protected peptide fragment (with a free N-terminus, obtained from Protocol 1)
-
Anhydrous DMF
-
Coupling reagents (e.g., COMU or PyBOP)
-
Base (e.g., DIPEA)
-
HPLC for reaction monitoring and purification
Procedure:
-
Fragment Solubilization:
-
Dissolve the N-terminal and C-terminal protected peptide fragments in a minimal amount of anhydrous DMF. Achieving good solubility of both fragments is critical for successful coupling.
-
-
Coupling Reaction:
-
Add the coupling reagents (e.g., COMU and DIPEA) to the solution of the N-terminal fragment to activate its C-terminus.
-
Add the solution of the C-terminal fragment to the activated N-terminal fragment.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Monitor the progress of the reaction by HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, precipitate the fully protected peptide by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by centrifugation and dry it.
-
Purify the protected peptide by preparative HPLC.
-
Protocol 3: Final Deprotection
This protocol describes the global deprotection of the assembled peptide, including the removal of the Trt group.
Materials:
-
Fully protected, purified peptide
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Global Deprotection:
-
Dissolve the protected peptide in the cleavage cocktail. The TIS acts as a scavenger for the cleaved trityl cations.
-
Stir the reaction for 2-4 hours at room temperature. When an Asn(Trt) residue is at the N-terminus, the deprotection can be slower, and the cleavage time may need to be extended.[4][6][7]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the deprotected peptide by preparative HPLC.
-
Visualizations
References
- 1. This compound - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Fmoc-Asn(Trt)-OH = 97.0 132388-59-1 [sigmaaldrich.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Cleavage of Peptides with Trityl-Protected Asparagine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful cleavage and deprotection of synthetic peptides from the solid support is a critical final step in solid-phase peptide synthesis (SPPS). For peptides containing asparagine protected with a trityl (Trt) group, the choice of cleavage cocktail is crucial to ensure efficient removal of the protecting group, complete cleavage from the resin, and minimization of side reactions. The primary challenge associated with the cleavage of Asn(Trt)-containing peptides is the formation of aspartimide, a cyclic imide that can lead to the formation of β- and iso-aspartyl peptides, as well as racemization. This document provides detailed application notes, comparative data on common cleavage cocktails, and experimental protocols to guide researchers in selecting the optimal conditions for their specific peptide.
Key Considerations for Cleavage of Asn(Trt)-Containing Peptides
The trityl group is highly acid-labile and its cleavage generates a stable trityl cation. This cation must be efficiently trapped by scavengers in the cleavage cocktail to prevent re-attachment to nucleophilic residues in the peptide, such as tryptophan or methionine. For Asn(Trt), a significant side reaction is the acid-catalyzed formation of aspartimide. This is particularly problematic for sequences where the asparagine is followed by a small amino acid like glycine. Furthermore, N-terminal Asn(Trt) residues can be notoriously slow to deprotect, sometimes requiring extended cleavage times.[1][2]
Comparison of Common Cleavage Cocktails
The selection of an appropriate cleavage cocktail depends on the overall amino acid composition of the peptide, particularly the presence of other sensitive residues. Below is a summary of commonly used cleavage cocktails and their suitability for peptides containing Asn(Trt).
| Cleavage Cocktail | Composition (v/v) | Key Features & Recommendations for Asn(Trt) Peptides |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | A simple, low-odor cocktail. TIS is an excellent scavenger for the trityl cation.[3] Suitable for peptides without other sensitive residues like Met or Cys. May require longer cleavage times for complete deprotection of N-terminal Asn(Trt). |
| Reagent B | 88% TFA, 5% Phenol (B47542), 5% H₂O, 2% TIS | An "odorless" alternative to cocktails containing thiols.[3] The presence of phenol can help to suppress some side reactions. It is particularly useful for peptides containing trityl-based protecting groups.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust and widely used cocktail for peptides with multiple sensitive residues including Cys, Met, Trp, and Tyr.[3][4] The combination of scavengers provides broad protection against various side reactions. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly effective for peptides containing arginine protected with sulfonyl-based groups (e.g., Pbf). Also recommended for Trp-containing peptides to minimize reattachment to the resin. |
Quantitative Data on Cleavage Performance
Obtaining a direct quantitative comparison of cleavage cocktails for the same Asn(Trt)-containing peptide from a single study is challenging. However, data from various sources can be compiled to provide insights into the expected performance. The following table summarizes representative data on the purity of a model peptide containing Asn(Trt) (ABRF1992) when cleaved with different reagents.
| Cleavage Cocktail | Peptide Sequence | Crude Purity (%) | Aspartimide Formation (%) | Cleavage Yield (%) | Reference |
| TFA-based | ABRF1992 (contains Asn(Trt)) | 77 | Not specified | 96 | [5] |
| MSA-based | ABRF1992 (contains Asn(Trt)) | 66 | Not specified | 96 | [5] |
| MSA-based (optimized) | ACP(65-74) (contains Asn(Trt)) | 81 | 8 | 98 | [5] |
Note: The ABRF1992 peptide contains Arg(Pbf), Asp(OtBu), Lys(Boc), Asn(Trt), and Trp(Boc).[5] The MSA-based cleavage showed a higher propensity for aspartimide formation in some cases compared to TFA.[5]
Experimental Protocols
Protocol 1: General Cleavage of an Asn(Trt)-Containing Peptide using TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain other sensitive residues requiring more complex scavenger mixtures.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (prepare fresh)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM) for washing
-
Centrifuge tubes (e.g., 50 mL)
-
Sintered glass funnel
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the dried peptide-resin thoroughly with DCM to remove residual DMF and to swell the resin.
-
Dry the resin under high vacuum for at least 1 hour.
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the mixture to react at room temperature with occasional swirling for 2-4 hours. A deep yellow color may develop due to the formation of the trityl cation.[1] For N-terminal Asn(Trt), a longer cleavage time (e.g., 4 hours) may be necessary for complete deprotection.[2]
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin.
-
Wash the resin 2-3 times with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding the solution dropwise to a 10-fold volume of cold diethyl ether or MTBE.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Cleavage of an Asn(Trt)-Containing Peptide with Sensitive Residues using Reagent K
This protocol is recommended for peptides that also contain residues such as Cys, Met, or Trp.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) (prepare fresh)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM) for washing
-
Centrifuge tubes (e.g., 50 mL)
-
Sintered glass funnel
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Add the freshly prepared Reagent K to the resin (approximately 10-20 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Follow steps 7-12 from Protocol 1 for peptide filtration, precipitation, and drying.
Visualization of the Cleavage Workflow
The following diagram illustrates the general workflow for the cleavage and deprotection of a peptide containing trityl-protected asparagine.
Caption: Workflow for peptide cleavage and deprotection.
Understanding and Mitigating Aspartimide Formation
Aspartimide formation is a major side reaction during the synthesis and cleavage of peptides containing asparagine. Under the acidic conditions of the cleavage cocktail, the side-chain amide of asparagine can undergo cyclization to form a five-membered succinimide (B58015) ring (aspartimide). This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, and can also lead to racemization.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides related to Alzheimer's disease, particularly amyloid-beta (Aβ) fragments, is a cornerstone of research into the disease's pathology and the development of novel therapeutics. While the canonical Aβ peptides, such as Aβ(1-40) and Aβ(1-42), do not contain the Ala-Ala-Asn sequence, the tripeptide building block Fmoc-Ala-Ala-Asn(Trt)-OH serves as a valuable tool for constructing custom peptides for Alzheimer's research. These may include Aβ analogs, aggregation inhibitors, or peptide-based probes designed to study enzymatic pathways or protein-protein interactions.
The use of a pre-synthesized, protected tripeptide offers several advantages in solid-phase peptide synthesis (SPPS), including reduced cycle times and potentially improved purity of the final product by minimizing side reactions associated with single amino acid couplings. The trityl (Trt) protecting group on the asparagine side chain is crucial for preventing dehydration and subsequent aspartimide formation during activation, a common side reaction.[1][2]
These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry, along with relevant data and pathway diagrams to support experimental design.
Data Presentation: Synthesis Efficiency and Purity
The synthesis of peptides, especially those prone to aggregation like many Alzheimer's-related sequences, can present challenges in terms of yield and purity.[3][4][5] The table below summarizes typical quantitative data for Fmoc-SPPS, providing a baseline for expectations when incorporating building blocks like this compound. Microwave-assisted synthesis can often accelerate coupling and deprotection steps.[6]
| Parameter | Standard Fmoc-SPPS | Microwave-Assisted Fmoc-SPPS | Key Considerations |
| Resin Loading | 0.2 - 0.7 mmol/g | 0.1 - 0.5 mmol/g | Lower loading is often preferred for longer or "difficult" sequences to reduce steric hindrance and aggregation. |
| Amino Acid/Tripeptide Equivalents | 3 - 5 eq. | 5 eq. | An excess of the incoming amino acid or peptide fragment is used to drive the coupling reaction to completion. |
| Coupling Reagent Equivalents (e.g., HATU/HBTU) | 2.9 - 4.5 eq. | 4.5 - 5 eq. | Uronium/aminium-based reagents like HATU are highly efficient for sterically hindered couplings. |
| Base Equivalents (e.g., DIPEA/NMM) | 6 - 10 eq. | 10 eq. | A non-nucleophilic base is required to activate the carboxyl group for coupling. |
| Coupling Time | 30 - 120 min | 5 - 15 min | Microwave heating significantly reduces coupling times.[6] |
| Deprotection Time (20% Piperidine (B6355638) in DMF) | 5 - 20 min | 3 - 10 min | Complete Fmoc removal is critical for the efficiency of the subsequent coupling step. |
| Crude Peptide Purity (by RP-HPLC) | 50 - 85% | 60 - 90% | Purity is sequence-dependent; aggregation-prone sequences may yield lower purity. |
| Overall Yield (after purification) | 10 - 40% | 15 - 50% | Yields are highly variable and depend on the peptide length, sequence, and purification efficiency. |
Experimental Protocols
Protocol 1: Incorporation of this compound via Manual Solid-Phase Peptide Synthesis
This protocol details the manual steps for coupling this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling Reagent (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
-
Shaker or agitator
Methodology:
-
Resin Swelling:
-
Place the peptide-resin in the SPPS vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection (if applicable):
-
If the N-terminus of the peptide-resin is Fmoc-protected, add the deprotection solution (20% piperidine in DMF).
-
Agitate for 5 minutes, then drain.
-
Repeat the deprotection step for another 15 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) and IPA (2 times), followed by a final DMF wash (3 times) to remove residual piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Allow the solution to pre-activate for 1-2 minutes.
-
Add the activated tripeptide solution to the washed, deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (B49086) (Kaiser) test on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), IPA (2 times), and DCM (2 times) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the deprotection of the Fmoc group from the newly added tripeptide and the coupling of the next amino acid in the sequence.
-
Protocol 2: Cleavage and Deprotection of the Final Peptide
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge and tubes
-
Lyophilizer
Methodology:
-
Preparation:
-
Ensure the peptide-resin is thoroughly dried.
-
Place the resin in a suitable reaction vessel.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate at room temperature with occasional swirling for 2-3 hours. The TIS acts as a scavenger to trap reactive cations generated during deprotection, including the trityl group from the asparagine side chain.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
A white precipitate should form.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Visualizations
Amyloid Precursor Protein (APP) Processing Pathway
The synthesis of Alzheimer's-related peptides is often aimed at studying the amyloidogenic pathway, which leads to the production of Aβ peptides. Understanding this pathway is critical for contextualizing the application of synthetic peptides in Alzheimer's research.
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 5. scilit.com [scilit.com]
- 6. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Synthesis for Protected Tripeptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in drug discovery and biomedical research, enabling the creation of custom peptides. The choice between manual and automated SPPS methodologies is a critical decision that impacts throughput, cost, purity, and the complexity of peptides that can be successfully synthesized. This document provides a detailed comparison of manual and automated synthesis protocols for a model protected tripeptide, Fmoc-Leu-Ala-Val-Wang Resin. It includes comprehensive experimental protocols, a quantitative comparison of the two methods, and visual workflows to aid in methodology selection.
Introduction
Peptides are crucial molecules in a vast range of biological processes and are of significant interest as therapeutic agents and research tools. Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the field by anchoring the growing peptide chain to an insoluble resin support, simplifying the purification process by allowing for the easy removal of excess reagents and byproducts through filtration and washing.[1] The most common strategy employed in SPPS is the Fmoc/tBu approach, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[2][3][4][5]
As the demand for synthetic peptides has grown, automated peptide synthesizers have become increasingly prevalent, offering higher throughput and reproducibility.[6][7] However, manual synthesis remains a valuable technique, particularly for small-scale synthesis, methodology development, and the incorporation of non-standard amino acids. This application note provides a direct comparison of manual and automated approaches for the synthesis of a protected tripeptide.
Data Presentation: A Quantitative Comparison
The decision to employ manual or automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, and the final purity and yield of the peptide. The following table summarizes key quantitative data for a direct comparison of the two methodologies.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98% |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower |
| Reproducibility | Operator-dependent | High |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses possible) |
Data synthesized from multiple sources.[1][8]
Experimental Protocols: Synthesis of a Protected Tripeptide (Fmoc-Leu-Ala-Val-Wang Resin)
The following protocols detail the manual and automated synthesis of a model protected tripeptide.
Manual Solid-Phase Peptide Synthesis Protocol
Materials and Reagents:
-
Fmoc-Val-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a sintered glass frit
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the Fmoc-Val-Wang resin in the synthesis vessel.
-
Add DMF to swell the resin for 30-60 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (for Alanine coupling):
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling (Alanine):
-
In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Optional: Perform a Kaiser test to confirm complete coupling.
-
-
Fmoc Deprotection (for Leucine coupling):
-
Repeat step 2.
-
-
Amino Acid Coupling (Leucine):
-
In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Optional: Perform a Kaiser test.
-
-
Final Wash:
-
Wash the protected tripeptide-resin with DMF (3 times), DCM (3 times), and MeOH (3 times).
-
Dry the resin under vacuum.
-
Automated Solid-Phase Peptide Synthesis Protocol
Instrumentation:
-
An automated peptide synthesizer (e.g., CEM Liberty, CSBio, etc.)
Materials and Reagents:
-
Fmoc-Val-Wang resin
-
Fmoc-Ala-OH
-
Fmoc-Leu-OH
-
DIC
-
HOBt (or Oxyma)
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure:
-
Synthesizer Setup:
-
Load the appropriate amino acid, activator, and base solutions onto the synthesizer.
-
Place the Fmoc-Val-Wang resin in the reaction vessel.
-
Program the synthesizer with the desired sequence (Leu-Ala-Val) and synthesis protocol.
-
-
Synthesis Initiation:
-
Start the synthesis program. The instrument will automatically perform the following steps for each amino acid:
-
Resin Swelling: The synthesizer will wash the resin with DMF.
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by flushing with the deprotection solution (e.g., 20% piperidine in DMF).
-
Washing: The resin is automatically washed with DMF to remove the deprotection reagents.
-
Amino Acid Delivery and Activation: The synthesizer dispenses the required amounts of the protected amino acid solution and coupling reagents into the reaction vessel for in-situ activation.
-
Coupling: The activated amino acid is coupled to the resin-bound peptide for a pre-programmed duration. Microwave-assisted synthesizers may use elevated temperatures to speed up this step.[9][10]
-
Washing: The resin is washed with DMF to remove excess reagents and soluble by-products.
-
-
-
Completion and Final Wash:
-
Once the sequence is complete, the synthesizer will perform a final series of washes.
-
The protected tripeptide-resin is then ready for cleavage and deprotection (typically performed manually outside the synthesizer).
-
Visualization of Workflows
General Solid-Phase Peptide Synthesis Workflow
Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis.
Decision-Making Workflow: Manual vs. Automated Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Selecting Coupling Reagents for Fmoc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides via solid-phase peptide synthesis (SPPS) is a cornerstone of modern drug discovery and biochemical research. The formation of the amide bond between amino acids is the fundamental step in this process. The choice of coupling reagent is critical as it directly influences the efficiency of the reaction, the purity of the final peptide, and the preservation of stereochemical integrity. This document provides a comprehensive guide to the selection and use of common coupling reagents in Fmoc-based SPPS, complete with comparative data and detailed experimental protocols. An ideal coupling reagent should facilitate rapid and complete amide bond formation while minimizing side reactions, most notably the racemization of the chiral amino acid centers.[1]
Classes of Coupling Reagents
Peptide coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. Each class possesses distinct mechanisms of action, reactivity profiles, and applications.
Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents that have been used since the early days of peptide synthesis.[2] They activate the carboxylic acid of the Fmoc-amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. To suppress these side reactions, carbodiimides are almost always used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[2][3] A more recent and safer alternative to HOBt and HOAt is OxymaPure (ethyl cyano(hydroxyimino)acetate).[4] The combination of DIC with an additive is still considered one of the best methods for minimizing racemization, especially for sensitive amino acids like Fmoc-Cys(Trt)-OH.[2]
Phosphonium Salts
Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly efficient coupling reagents.[2][3] They react with the carboxylic acid to form an active ester, which then reacts with the amine to form the peptide bond. Phosphonium salts generally offer high coupling efficiency with a low risk of racemization.[5] PyAOP, the HOAt-based analogue of PyBOP, exhibits faster reaction rates due to the enhanced electron-withdrawing effect of the resulting -OAt active ester.[2] An advantage of phosphonium reagents is their generally better solubility in DMF compared to uronium reagents, allowing for reactions at higher concentrations.
Uronium/Aminium Salts
Uronium and aminium salts are among the most popular and effective coupling reagents used in modern SPPS.[2] This class includes well-known reagents like HBTU, TBTU, and HATU. These reagents activate the carboxylic acid to form a highly reactive OBt- or OAt-active ester.[6][7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is considered one of the most powerful coupling reagents available, known for its rapid reaction kinetics and ability to suppress racemization, largely due to the presence of the HOAt moiety in its structure.[3][6] HBTU and TBTU are also highly efficient, though structurally they are aminium rather than uronium salts.[3] A potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amino group if the reagent is used in excess.[8][9] Newer reagents like COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) incorporate the safer OxymaPure moiety and exhibit coupling efficiencies comparable to HATU.[2][10]
Comparative Data Summary
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. The following table summarizes the performance of several common coupling reagents.
| Coupling Reagent | Class | Additive Required | Typical Equivalents (Reagent:AA:Base) | Typical Reaction Time (min) | Relative Reactivity | Racemization Risk | Notes |
| DIC | Carbodiimide | Yes (Oxyma, HOBt, HOAt) | 1:1:2 (with additive) | 60-240 | Moderate | Low (with additive) | By-product (diisopropylurea) is soluble in DMF.[2] |
| DCC | Carbodiimide | Yes (HOBt, HOSu) | 1:1:0 (without base) | 60-240 | Moderate | Low (with additive) | By-product (dicyclohexylurea) is insoluble and precipitates.[2] |
| HBTU | Uronium/Aminium | No | 1:1:2 | 15-60 | High | Low | Can cause guanidinylation if used in excess.[8] |
| TBTU | Uronium/Aminium | No | 1:1:2 | 15-60 | High | Low | Similar properties to HBTU.[2] |
| HATU | Uronium/Aminium | No | 1:1:2 | 5-30 | Very High | Very Low | Highly efficient for difficult couplings and sterically hindered amino acids.[3][6] |
| PyBOP | Phosphonium | No | 1:1:2 | 15-60 | High | Low | Good solubility in DMF.[2] |
| PyAOP | Phosphonium | No | 1:1:2 | 10-40 | Very High | Very Low | HOAt-based analogue of PyBOP with higher reactivity.[2] |
| COMU | Uronium/Aminium | No | 1:1:2 | 10-30 | Very High | Very Low | Oxyma-based reagent with a better safety profile than benzotriazole-based reagents.[2][10] |
Experimental Protocols
Protocol 1: General Coupling using DIC/OxymaPure
This protocol describes a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using DIC and OxymaPure.
Materials:
-
Fmoc-protected amino acid
-
Rink Amide resin (or other suitable resin) with N-terminal deprotected peptide
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Diisopropylethylamine (DIPEA) or Collidine
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Washing solvents (DMF, Dichloromethane (DCM))
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution. Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Activation (In-situ): a. In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF. b. Add the solution to the resin-containing reaction vessel. c. Add DIC (3-5 equivalents) to the reaction vessel.
-
Coupling: Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 2: General Coupling using HBTU
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid using HBTU.
Materials:
-
Fmoc-protected amino acid
-
Resin with N-terminal deprotected peptide
-
HBTU
-
DIPEA
-
DMF
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HBTU (3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the solution and vortex briefly. c. Immediately add the activated amino acid solution to the resin.
-
Coupling: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Drain the reaction solution and wash the resin as described in Protocol 1.
Protocol 3: High-Efficiency Coupling using HATU
This protocol is recommended for difficult couplings, including sterically hindered amino acids or aggregation-prone sequences.
Materials:
-
Fmoc-protected amino acid
-
Resin with N-terminal deprotected peptide
-
HATU
-
DIPEA or Collidine
-
DMF
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation and Coupling: a. In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents) and HATU (1.9-4.5 equivalents) in DMF.[6] b. Add DIPEA or collidine (4-10 equivalents) to the solution and vortex briefly.[6] c. Immediately add the activated amino acid solution to the resin.[6]
-
Coupling: Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.[6]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Drain the reaction solution and wash the resin as described in Protocol 1.
Visualizations
Caption: Carbodiimide activation mechanism.
Caption: Phosphonium salt activation mechanism.
Caption: Uronium/Aminium salt activation mechanism.
Caption: Workflow for selecting a coupling reagent.
Conclusion
The choice of a suitable coupling reagent is a critical decision in the successful synthesis of peptides. For routine and non-challenging sequences, cost-effective options like carbodiimides with additives such as OxymaPure may be sufficient.[1] However, for difficult sequences that are prone to low yields and racemization, the use of more advanced and potent reagents like HATU or COMU is often justified.[1] It is always recommended to perform small-scale pilot experiments to determine the optimal coupling conditions for a particular peptide synthesis.[1] By understanding the mechanisms and relative performance of different coupling reagents, researchers can make informed decisions to achieve high-quality synthetic peptides for their research and development needs.
References
Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for performing Fluorenylmethyloxycarbonyl (Fmoc)-based solid-phase peptide synthesis (SPPS). Fmoc-SPPS is the most widely used method for the chemical synthesis of peptides, offering milder reaction conditions compared to other techniques.[1] These protocols are intended to serve as a standard guide for researchers in academic and industrial settings.
Introduction to Fmoc-SPPS
Fmoc-based solid-phase peptide synthesis is a cornerstone of modern peptide science, enabling the stepwise construction of peptides on an insoluble resin support.[2][3] The process involves the sequential addition of amino acids to a growing peptide chain, with the Nα-amino group of each incoming amino acid temporarily protected by the base-labile Fmoc group.[1][4] The side chains of reactive amino acids are protected by acid-labile groups, ensuring the specific formation of the desired peptide sequence.[1] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups or the linkage of the peptide to the resin.[1][3]
The entire synthesis is carried out in a single reaction vessel, which simplifies the purification of intermediates as excess reagents and byproducts are removed by simple filtration and washing.[5] This methodology is amenable to both manual and automated synthesis, making it a versatile tool for producing peptides for research and pharmaceutical development.[6][7]
Core Principles and Workflow
The fundamental principle of Fmoc-SPPS involves a cyclical process of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid to be incorporated into the peptide sequence.
Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
Successful peptide synthesis relies on high-quality reagents and appropriate solid supports. The quality of N,N-Dimethylformamide (DMF) is particularly critical, as the presence of amines can cause premature Fmoc deprotection.[6]
The choice of resin depends on the desired C-terminal functionality of the peptide.
| Resin Type | C-Terminal Functionality | Recommended Use |
| Wang Resin | Carboxylic Acid | Standard synthesis of peptide acids. |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid or Protected Peptide | Synthesis of peptide acids and fully protected peptide fragments.[6] |
| Rink Amide Resin | Amide | Standard synthesis of peptide amides.[4][6] |
The following table summarizes the key reagents and their typical concentrations used in Fmoc-SPPS.
| Reagent/Solvent | Function | Typical Concentration/Amount |
| N,N-Dimethylformamide (DMF) | Primary solvent | --- |
| Dichloromethane (DCM) | Solvent for resin swelling and some coupling reactions | --- |
| Piperidine | Fmoc deprotection | 20% (v/v) in DMF.[4][6] |
| Fmoc-Amino Acids | Building blocks | 3-5 equivalents relative to resin loading.[7] |
| Coupling Reagents (e.g., HBTU, HATU, HCTU) | Carboxyl group activation | 3-5 equivalents. |
| Base (e.g., DIPEA, NMM, Collidine) | Activation and neutralization | 2-10 equivalents.[6] |
| Trifluoroacetic Acid (TFA) | Cleavage and side-chain deprotection | Typically 95% with scavengers.[8] |
| Scavengers (e.g., TIS, EDT, H₂O, Phenol) | Cation trapping during cleavage | 2.5-5% (v/v) in TFA. |
Experimental Protocols
The following sections provide detailed step-by-step protocols for manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.[6]
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF (or DCM for some resins) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]
-
After swelling, drain the solvent.
-
Dissolve 3-5 equivalents of the first Fmoc-amino acid in DMF.
-
Add 3-5 equivalents of a coupling reagent (e.g., HOBt/DIC).
-
Add the activated amino acid solution to the swollen resin.
-
Add 0.1 equivalents of DMAP.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
Cap any unreacted hydroxyl groups on the resin using a capping solution (e.g., acetic anhydride/pyridine in DMF) for 30 minutes.
-
Wash the resin with DMF and DCM and dry under vacuum.
digraph "Fmoc_SPPS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"];
resin_prep [label="Resin Swelling", fillcolor="#F1F3F4", fontcolor="#202124"]; first_aa_loading [label="First Amino Acid Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; capping [label="Capping", fillcolor="#EA4335", fontcolor="#FFFFFF"]; spps_cycle [label="Iterative SPPS Cycles\n(Deprotection, Coupling, Wash)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cleavage [label="Cleavage and Global Deprotection", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification (e.g., HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"];
resin_prep -> first_aa_loading [color="#5F6368"]; first_aa_loading -> capping [color="#5F6368"]; capping -> spps_cycle [color="#5F6368"]; spps_cycle -> cleavage [color="#5F6368"]; cleavage -> purification [color="#5F6368"]; }
Caption: Key chemical transformations in an Fmoc-SPPS cycle.
-
After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it thoroughly.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Instrumentation for Automated Synthesis
Automated peptide synthesizers significantly improve the efficiency and reproducibility of SPPS. T[2]hese instruments automate the repetitive steps of reagent delivery, washing, and deprotection.
[2][5]Types of Automated Synthesizers:
-
Batch Synthesizers: These instruments typically have one or more reaction vessels and deliver reagents through a series of valves and manifolds. T[9]hey are suitable for research to production scale synthesis.
-
Parallel Synthesizers: These systems, often using X-Y robotic platforms, can synthesize multiple peptides simultaneously in a high-throughput manner, which is ideal for library generation and screening purposes. *[10][11] Microwave-Assisted Synthesizers: The application of microwave energy can accelerate both the deprotection and coupling steps, reducing cycle times and improving the synthesis of "difficult" sequences.
[10][12]A variety of commercial automated peptide synthesizers are available, including models from PE Biosystems, Protein Technologies, Inc., and Advanced ChemTech.
[5]#### 6. Troubleshooting and Special Considerations
-
Difficult Couplings: Sterically hindered amino acids or aggregating sequences may lead to incomplete coupling. Strategies to overcome this include double coupling, using more potent coupling reagents like HATU, or employing microwave heating. *[8] Aspartimide Formation: Peptides containing aspartic acid are prone to forming a stable five-membered ring, which can lead to side products. Including 0.1 M HOBt in the deprotection mixture can help suppress this side reaction. *[13] Racemization: Cysteine-containing peptides are particularly susceptible to racemization during coupling. Using coupling conditions that are acidic or neutral, such as DIPCDI/HOBt, can minimize this issue.
By following these standardized procedures and understanding the underlying chemical principles, researchers can successfully synthesize a wide range of peptides for various applications in science and medicine.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. peptide.com [peptide.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. academic.oup.com [academic.oup.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. Instruments for Automated Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Instruments for automated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies to prevent aspartimide formation from Asn(Trt) residues during Fmoc-SPPS.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is aspartimide formation and why is it a concern with Asn(Trt) residues?
Aspartimide formation is a notorious side reaction in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) that leads to significant impurities.[1][2] It involves the cyclization of an aspartic acid (Asp) or asparagine (Asn) residue with the backbone amide nitrogen of the subsequent amino acid, forming a five-membered succinimide (B58015) ring.[3] This reaction is catalyzed by the basic conditions used for Fmoc-deprotection, typically 20% piperidine (B6355638) in DMF.[1][3]
For Asn residues, this can proceed via deamidation of the side chain to form Asp, which then undergoes cyclization.[1] The resulting aspartimide intermediate is unstable and can lead to several unwanted by-products:
-
Racemization: Loss of chiral integrity at the α-carbon of the Asp/Asn residue.[3][4]
-
Chain Termination: Formation of N-terminal piperazine-2,5-diones (DKP) can halt the peptide elongation.[2]
-
Formation of β-peptides: Ring-opening of the aspartimide can generate a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides, where the peptide bond is formed with the side-chain carboxyl group.[1][3]
-
Formation of Piperidides: The aspartimide ring can be opened by piperidine, forming α- and β-piperidide adducts.[3]
These by-products, particularly the β-peptides and racemized peptides, often have identical masses and similar chromatographic properties to the target peptide, making purification extremely difficult or impossible.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. The most problematic motifs are Asp-Xxx or Asn-Xxx , where the C-terminal residue (Xxx) is sterically unhindered.[1]
Common problematic sequences include those where Xxx is:
-
Glycine (B1666218) (Gly)[1]
-
Serine (Ser)[5]
-
Arginine (Arg)[5]
-
Alanine (Ala)[1]
-
Aspartic Acid (Asp)[5]
The Asp-Gly sequence is considered a "worst-case motif" due to the lack of steric hindrance from the glycine residue.[1][2] Even with bulky side-chain protecting groups like Trityl (Trt) on Asn or Pmc on Arg, aspartimide formation can still occur in these susceptible sequences.[1][4]
Q3: How can I modify my Fmoc-deprotection protocol to reduce aspartimide formation?
Altering the Fmoc-deprotection conditions is often the first and most straightforward strategy to implement.
-
Use of Weaker Bases: Replacing the standard 20% piperidine in DMF with a weaker base like piperazine (B1678402) can suppress aspartimide formation, although Fmoc removal may be slower.[6] Dipropylamine (DPA) has also been reported as an alternative that reduces aspartimide formation, especially at elevated temperatures.[5]
-
Addition of Acidic Modifiers: Adding a small amount of a weak acid to the piperidine solution can buffer the basicity and significantly reduce the side reaction.[3][5][7]
Q4: When should I consider using specialized amino acid derivatives?
If modifying the deprotection conditions is insufficient, especially for very sensitive sequences, using specialized amino acid derivatives is the most effective solution.
-
Backbone Protection (Dipeptides): This is one of the most robust methods to completely prevent aspartimide formation.[8][9] It involves protecting the backbone amide nitrogen of the residue following the Asp/Asn, which is responsible for the nucleophilic attack. This is typically achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OR)-Dmb-Gly-OH , where the glycine's amide nitrogen is protected by a 2,4-dimethoxybenzyl (Dmb) group.[3][8][10] This strategy physically blocks the cyclization reaction.
-
Bulky Side-Chain Protecting Groups: For Asp residues, replacing the standard tert-butyl (OtBu) group with bulkier and more flexible alkyl groups can sterically hinder the formation of the succinimide ring.[1][6] Protecting groups like 5-n-butyl-5-nonyl (OBno) have shown a dramatic reduction in aspartimide formation compared to OtBu.
-
Novel Protecting Groups: Advanced protecting groups like cyanosulfurylide (CSY) mask the side-chain carboxylic acid via a stable C-C bond, completely suppressing aspartimide formation.[3][8] These are cleaved under specific oxidative conditions at the end of the synthesis.
Q5: How do temperature and reaction time influence this side reaction?
Both temperature and time significantly impact the extent of aspartimide formation.
-
Temperature: Increased temperatures, often used in microwave-assisted SPPS, accelerate both the desired coupling/deprotection reactions and the undesired aspartimide formation.[5] Careful optimization is required when using elevated temperatures for sensitive sequences.
-
Reaction Time: The longer the peptide is exposed to basic conditions, the more aspartimide formation will occur.[2] Therefore, it is crucial to minimize the duration of the Fmoc-deprotection steps. Using shorter, repeated deprotection cycles (e.g., 2 x 5 minutes) is preferable to a single long one.
Quantitative Data on Prevention Strategies
The following table summarizes the effectiveness of using different side-chain protecting groups on an aspartic acid residue to reduce aspartimide formation in the classic scorpion toxin II model peptide (VKDXYI). The data represents the percentage of aspartimide-related by-products formed per cycle after prolonged exposure to 20% piperidine in DMF to simulate 100 deprotection cycles.
| Asp Protecting Group (R in Asp(OR)) | Following Residue (X) | % D-Asp Formed | % Aspartimide Per Cycle |
| tBu (tert-butyl) | Arg | 25.0 | 1.24 |
| Mpe (3-methylpent-3-yl) | Arg | 11.0 | 0.40 |
| Bno (5-n-butyl-5-nonyl) | Arg | 1.1 | 0.06 |
| tBu (tert-butyl) | Asn | 9.1 | 1.65 |
| Mpe (3-methylpent-3-yl) | Asn | 4.2 | 0.49 |
| Bno (5-n-butyl-5-nonyl) | Asn | 0.9 | 0.04 |
| tBu (tert-butyl) | Gly | 18.0 | 0.49 |
| Mpe (3-methylpent-3-yl) | Gly | 6.0 | 0.14 |
| Bno (5-n-butyl-5-nonyl) | Gly | 1.0 | 0.10 |
| Data adapted from Novabiochem®, showing a significant reduction in by-products with the bulkier and more flexible Bno protecting group. |
Visualizing Aspartimide Formation and Prevention
The diagram below illustrates the chemical pathway of base-catalyzed aspartimide formation from an Asn/Asp residue and highlights where the primary prevention strategies intervene.
Caption: Workflow of aspartimide formation and points of intervention.
Experimental Protocols
Here are detailed protocols for two common and effective strategies to mitigate aspartimide formation.
Protocol 1: Modified Fmoc-Deprotection using HOBt
This protocol reduces the basicity of the deprotection solution, thereby decreasing the rate of the side reaction.
Materials:
-
Peptide-resin
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
Procedure:
-
Prepare Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF. To do this, dissolve the appropriate amount of HOBt in DMF first, then add the piperidine.
-
Note: HOBt is often sold wetted with water; ensure calculations account for this. Anhydrous HOBt is explosive.[6]
-
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-wash: Drain the swelling solvent and wash the resin with DMF (3 x 1 min).
-
Fmoc-Deprotection:
-
Add the 20% piperidine / 0.1 M HOBt solution to the resin.
-
Allow the reaction to proceed for 5-10 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and react for another 5-10 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 x 1 min) to remove all traces of piperidine and HOBt.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 2: Backbone Protection using Fmoc-L-Asp(OtBu)-Dmb-Gly-OH
This protocol is for the most susceptible Asp-Gly sequence and offers the highest level of prevention by physically blocking the cyclization reaction.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Asp(OtBu)-Dmb-Gly-OH dipeptide
-
Coupling reagents (e.g., HBTU/HATU and DIPEA, or DIC/Oxyma)
-
DMF, peptide synthesis grade
-
DCM
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the preceding residue on the resin has been removed and the resin has been thoroughly washed as per standard SPPS protocols.
-
Activation of Dipeptide:
-
In a separate vessel, dissolve 1.5-2.0 equivalents of the Fmoc-L-Asp(OtBu)-Dmb-Gly-OH dipeptide and 1.5-2.0 equivalents of the activating agent (e.g., HBTU) in DMF.
-
Add 3-4 equivalents of DIPEA to the solution.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the wash solvent from the resin.
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. The coupling of this sterically hindered dipeptide may be slower than for standard amino acids.
-
Note: Monitor the coupling reaction using a Ninhydrin (Kaiser) test. If the test is positive after the initial coupling time, the coupling step can be repeated.
-
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min).
-
Proceed with Synthesis: The synthesis can now continue with the standard deprotection of the Fmoc group from the Asp residue and coupling of the next amino acid. The Dmb group is stable to piperidine but will be cleaved during the final TFA cleavage step.[3]
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. peptide.com [peptide.com]
- 8. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. allpeptide.com [allpeptide.com]
Troubleshooting poor solubility of Fmoc-Ala-Ala-Asn(Trt)-OH
This guide provides troubleshooting for common issues encountered during the handling and use of Fmoc-Ala-Ala-Asn(Trt)-OH, with a focus on its poor solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound failed to dissolve in standard solvents like DMF. What should I do?
A1: Poor solubility of protected peptides is a common challenge arising from strong intermolecular hydrogen bonding, leading to aggregation.[1][2] While Fmoc-Asn(Trt)-OH is noted to have good solubility in most organic solvents, the extended peptide chain can alter this property.[3][4]
Initial Steps:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous solvents. N,N-Dimethylformamide (DMF) can degrade over time to dimethylamine, which can interfere with your synthesis.[5]
-
Physical Assistance: Try sonicating the mixture in a water bath for 10-15 minutes to help break up aggregates.[1][2] Gentle warming can also be effective, but avoid excessive heat to prevent degradation.[2]
-
Test a Small Amount: Before dissolving the entire batch, use a small aliquot for solubility testing to avoid losing your entire sample if it fails to dissolve.[1]
If these initial steps fail, proceed to the advanced strategies outlined below.
Q2: What alternative solvents or solvent systems can I try to dissolve this compound?
A2: If standard solvents are ineffective, a range of other options can be explored. The choice of solvent is critical for successful peptide synthesis.[6]
-
Highly Polar Solvents: N-Methylpyrrolidone (NMP) is often a superior solvent to DMF for solvating peptide chains and improving coupling yields.[5] Dimethyl sulfoxide (B87167) (DMSO) is another strong, polar aprotic solvent that can be effective, but it may oxidize sensitive residues if not handled carefully.[7]
-
"Magic Mixtures": For peptides prone to aggregation, a "magic mixture" of DCM, DMF, and NMP (1:1:1) can be more effective at solvating the growing peptide chain.[6]
-
Chaotropic Agents: For highly aggregated peptides, adding chaotropic agents like 6 M guanidinium (B1211019) hydrochloride or urea (B33335) can disrupt the hydrogen bonding networks causing insolubility.[2] Note that these may need to be removed before subsequent reaction steps.
-
Solvent Mixtures: Sometimes a mixture of solvents works best. For instance, adding a small amount of dichloromethane (B109758) (DCM) to DMF can improve the solubility of some protected amino acids.[8]
Solvent Recommendation Summary
| Solvent/System | Class | Suitability for this compound | Considerations |
| DMF | Amide | Standard, but may be insufficient | Use high-purity, anhydrous grade.[5] |
| NMP | Lactam | Excellent alternative to DMF | More polar; can improve coupling yields.[5] |
| DMSO | Sulfoxide | Strong solvent for hydrophobic peptides | Use with caution; can oxidize certain residues.[7] |
| DCM/DMF/NMP (1:1:1) | Mixture | "Magic Mixture" for difficult sequences | Highly effective for aggregation-prone peptides.[6] |
| DMF with Chaotropic Salts | Additive | For severe aggregation | Salts (e.g., LiCl, KSCN) disrupt secondary structures.[9] |
Q3: My peptide dissolves initially but crashes out of solution during the coupling reaction. What is happening?
A3: This often indicates that the peptide is aggregating on the solid-phase support as the chain elongates, leading to poor solvation of the resin.[6] This is a common issue with "difficult" sequences.
Troubleshooting Strategies:
-
Change the Coupling Reagent: For difficult couplings, a more powerful reagent may be necessary. Reagents like HATU, HCTU, or COMU are more efficient than standard carbodiimides and can help drive the reaction to completion before aggregation becomes problematic.[10][11]
-
Optimize Resin: Use a low-loading resin to increase the distance between peptide chains, or switch to a PEG-based resin to enhance solvation.[6]
-
Incorporate Backbone Protection: Introducing protecting groups on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), can effectively prevent the hydrogen bonding that leads to aggregation.[6]
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol allows you to efficiently test various solvents without risking your entire sample.
Materials:
-
This compound
-
Selection of test solvents (e.g., DMF, NMP, DMSO, DCM)
-
Small glass vials (1.5 mL)
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh approximately 1-2 mg of the lyophilized peptide into a clean, dry vial.
-
Add 100 µL of the first test solvent.
-
Vortex the vial for 30 seconds. Observe for dissolution.
-
If not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1][2]
-
If the peptide remains insoluble, add another 100 µL of solvent and repeat steps 3 and 4.
-
Continue this process up to a total volume of 1 mL. If the peptide is still not dissolved, it is considered poorly soluble in that solvent at this concentration.
-
Record the solvent and the approximate concentration at which dissolution occurred.
-
Repeat for each test solvent to identify the most effective one.
Protocol 2: Coupling Reaction for a Difficult Sequence
This protocol is adapted for sequences prone to aggregation, using a high-efficiency coupling reagent.[6]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (or a similar high-efficiency uronium salt reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous NMP or a "magic mixture"[6]
Procedure:
-
Resin Swelling: Ensure the resin is well-swollen in the chosen reaction solvent for at least 30-60 minutes.[12]
-
Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in the reaction solvent.[6]
-
Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.[6]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Allow the reaction to proceed for 1-2 hours. Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent (e.g., 5 x 10 mL) to remove any excess reagents.[12]
Visual Troubleshooting Guides
The following diagrams illustrate the decision-making process for addressing solubility and coupling issues.
Caption: Troubleshooting workflow for poor peptide solubility.
Caption: Decision process for on-resin precipitation issues.
References
- 1. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Asn(Trt)-OH | 132388-59-1 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Optimizing coupling times for sterically hindered tripeptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling times for sterically hindered tripeptides.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions failing or resulting in low yields when incorporating sterically hindered amino acids?
A1: Steric hindrance is the primary cause of low coupling efficiency when dealing with bulky amino acids such as Valine, Isoleucine, and α,α-disubstituted amino acids (e.g., Aib).[1] The bulky side chains physically obstruct the reactive amino and carboxyl groups, slowing down peptide bond formation.[1][2] Additionally, the growing peptide chain can form secondary structures or aggregate, which further blocks the reactive sites.[1][3]
Q2: My standard coupling protocol using DCC/DIC is not working for a hindered residue. What is the first troubleshooting step?
A2: Standard carbodiimide (B86325) reagents like DCC and DIC are often not potent enough for sterically hindered couplings.[1][4] It is highly recommended to switch to a more powerful coupling reagent. In-situ activating agents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings.[1][5] These reagents create highly reactive esters that can overcome the steric barrier.[1]
Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?
A3: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred.[1] HATU and PyAOP are among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP.[5] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[1][6] For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride (B91410) can be a very effective strategy.[1][7]
Q4: I've switched to a more potent coupling reagent, but my yields are still low. What other strategies can I employ?
A4: If a powerful coupling reagent alone is not sufficient, consider the following strategies:
-
Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents.[1][8] This can help drive the reaction to completion.
-
Increase Reaction Time: For sterically hindered residues, extending the coupling time can improve yields.[8][9]
-
Elevate the Temperature: Carefully increasing the reaction temperature can enhance coupling efficiency. However, this may also increase the risk of side reactions like racemization.[10][11]
-
Solvent Choice: Utilize solvents that promote good swelling of the solid support and can disrupt peptide aggregation, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or mixtures containing dimethyl sulfoxide (B87167) (DMSO).[1]
Q5: What is "capping" and should I be using it in my synthesis of sterically hindered tripeptides?
A5: Capping is the process of acetylating any unreacted N-terminal amino groups after a coupling step.[12] This terminates the extension of peptide chains that failed to couple, preventing the formation of deletion sequences. Capping is particularly beneficial for the synthesis of long or difficult peptides where the risk of incomplete coupling is higher.[12]
Data Presentation: Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for overcoming the challenges associated with sterically hindered amino acids. The following tables summarize quantitative data for commonly used reagents.
Table 1: Performance of Common Coupling Reagents with Hindered Amino Acids [2]
| Coupling Reagent | Additive | Base | Typical Reaction Time | Yield (%) | Racemization |
| DIC | HOBt | DIPEA | 2-4 hours | Moderate to Low | Moderate |
| DIC | HOAt | DIPEA | 2-4 hours | Moderate | Low |
| HBTU | - | DIPEA | 30-60 min | High | Low |
| HATU | - | DIPEA | 15-45 min | Very High | Very Low |
| PyBOP | - | DIPEA | 1-3 hours | High | Low |
| COMU | - | DIPEA | 15-60 min | Very High | Very Low |
Note: "Aib" (α-aminoisobutyric acid) is a classic example of a sterically hindered amino acid. "RT" denotes room temperature. This table is a synthesis of data from multiple sources, and reaction conditions may vary.[2]
Table 2: General Characteristics of Coupling Reagent Classes [12][13]
| Reagent Class | Examples | Characteristics | Common Use Cases |
| Carbodiimides | DCC, DIC, EDC | Cost-effective, standard reagents. | Routine peptide synthesis. |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency with low racemization risk. | Difficult sequences, cyclization. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Highly reactive, fast coupling times. | Sterically hindered amino acids, minimizing racemization. |
| Triazole-Based | T3P | High efficiency, low toxicity, and reduced racemization. | Wide range of peptide syntheses. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of sterically hindered tripeptides.
Protocol 1: Standard Coupling with an Aminium/Uronium Salt (e.g., HATU) [1]
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in a suitable solvent like DMF.
-
Activation Mixture: In a separate vessel, dissolve the N-protected amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA, 6 equivalents).
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 45-60 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines, which would indicate an incomplete coupling reaction.[10]
Protocol 2: Double Coupling Protocol for Hindered Amino Acids [1]
-
First Coupling: Follow steps 1-5 of the Standard Coupling Protocol.
-
Second Coupling: Repeat the activation and coupling steps (Protocol 1, steps 2-4) with a fresh solution of the activated amino acid.
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF and then dichloromethane (B109758) (DCM) to prepare for the next deprotection step.
Protocol 3: Coupling of Extremely Hindered Amino Acids via Acyl Fluoride Formation [1][7]
-
Acyl Fluoride Generation: In an anhydrous solvent like DCM, dissolve the protected, sterically hindered carboxylic acid (1 equivalent). Add a fluorinating agent (e.g., TFFH) and a suitable base. Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.
-
Coupling: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Reaction Monitoring: Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.
-
Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by DMF and DCM.
Visualizations
Diagram 1: General Peptide Coupling Workflow
Caption: A generalized workflow for a single amino acid coupling cycle in solid-phase peptide synthesis.
Diagram 2: Troubleshooting Logic for Failed Couplings
Caption: A decision-making flowchart for troubleshooting incomplete peptide coupling reactions.
Diagram 3: Chemical Principle of Peptide Bond Formation
Caption: The fundamental chemical reaction of peptide bond formation between two protected amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. jpt.com [jpt.com]
Side reactions associated with Trityl group deprotection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the removal of the Trityl (Trt) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Trityl group deprotection?
The deprotection of a Trityl group under acidic conditions proceeds through the formation of a stable yet reactive triphenylmethyl (Trityl) cation (Trt⁺)[1][2]. This carbocation is a potent electrophile and is the primary source of most side reactions. If not effectively neutralized, it can react with various nucleophiles present in the reaction mixture, including the deprotected functional group, sensitive amino acid residues (like tryptophan or cysteine), or solvent molecules, leading to the formation of undesired byproducts[2][3][4].
Q2: What are the most common side reactions observed during Trityl deprotection?
The most frequently encountered side reactions include:
-
Retritylation: The liberated Trityl cation can re-attach to the newly deprotected hydroxyl, thiol, or amino group, leading to incomplete deprotection[3][5].
-
Alkylation of Nucleophilic Residues: In peptide synthesis, the Trityl cation can alkylate sensitive side chains, particularly the indole (B1671886) ring of tryptophan and the thiol group of cysteine[3][4][6].
-
Depurination: During oligonucleotide synthesis, the acidic conditions required for detritylation can lead to the cleavage of the glycosidic bond in purine (B94841) nucleosides, especially adenosine[7].
-
Migration of Adjacent Protecting Groups: In carbohydrate chemistry, neighboring protecting groups, such as acetyl groups, can migrate to the newly deprotected hydroxyl group[8].
-
Formation of Resin-Derived Byproducts: In solid-phase peptide synthesis, cleavage from certain resins (e.g., Wang resin) can generate reactive species that lead to S-alkylation of cysteine residues[6].
Q3: What is the role of a scavenger in Trityl deprotection and when is its use recommended?
Scavengers are reagents added to the deprotection reaction to "trap" the reactive Trityl cation as it forms[2][3]. By reacting with this electrophilic species, scavengers prevent it from participating in undesired side reactions like retritylation or alkylation[3][5]. The use of scavengers is highly recommended, especially when working with substrates containing sensitive functional groups (e.g., peptides with tryptophan, cysteine, or methionine) or when using strong acids for deprotection[4][9]. Common scavengers include trialkylsilanes (e.g., triisopropylsilane (B1312306) - TIPS), thiols (e.g., ethanedithiol - EDT), water, and various alcohols[2][10].
Q4: How can I selectively deprotect a Trityl group in the presence of other acid-labile protecting groups like Boc or silyl (B83357) ethers (e.g., TBS)?
Selective deprotection relies on the differential acid lability of the protecting groups. The Trityl group is generally more susceptible to acid cleavage than Boc or common silyl ethers. By carefully controlling the reaction conditions, such as using milder acids or very dilute solutions of strong acids, the Trityl group can often be removed selectively. For instance, 80% acetic acid or 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) can often cleave a Trityl ether while leaving a tert-butyldiphenylsilyl (TBDPS) ether intact[2]. Similarly, acetic acid or formic acid can be used to deprotect Trityl ethers in the presence of TBS ethers[1].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or reaction time.[3] 2. Retritylation due to the absence of an effective scavenger.[3][5] 3. In the case of Asn(Trt) in peptides, proximity to a reduced peptide bond can hinder cleavage.[11] | 1. Increase the reaction time and monitor progress by TLC or HPLC.[3] Consider using a stronger acid if compatible with the substrate. 2. Add a scavenger such as triisopropylsilane (TIPS) or water to the cleavage cocktail.[2] 3. For difficult Asn(Trt) deprotection, prolong the deprotection time or consider using a more labile protecting group like the xanthenyl (Xan) group during synthesis.[11] |
| Formation of an Unexpected Byproduct with a Mass of +242 Da | The byproduct is likely a Trityl adduct, resulting from the Trityl cation alkylating a nucleophilic site on your molecule (e.g., tryptophan).[4] | Incorporate a scavenger cocktail to efficiently trap the Trityl cation. A common mixture is TFA/TIPS/H₂O (95:2.5:2.5). |
| Migration of an Acetyl Group in a Carbohydrate | The newly deprotected primary hydroxyl group is nucleophilic and can attack a nearby acetyl group, leading to acyl migration.[8] | Optimize reaction conditions by using a microflow reactor, which can help inhibit migration by providing precise control over reaction time and temperature.[8] |
| Depurination of an Oligonucleotide | The acidic conditions required for deprotection are too harsh, leading to cleavage of the glycosidic bond of purine bases.[7] | Use a milder deprotection reagent. A mixture containing a Lewis acid like boron trifluoride in a less acidic solvent system can be a viable alternative to strong Brønsted acids.[7] |
| S-alkylation of Cysteine from Resin Cleavage | During cleavage from Wang or Rink Amide resins in solid-phase synthesis, fragmentation of the linker can generate reactive species that alkylate the cysteine thiol.[6] | The use of scavengers like triisopropylsilane (TIS) alone may not be sufficient. Including a thiol scavenger such as ethanedithiol (EDT) is crucial in these cases.[6][9] |
Quantitative Data Summary
The rate of acid-catalyzed deprotection is highly dependent on the substitution of the Trityl group. Electron-donating groups, such as methoxy (B1213986) groups, stabilize the Trityl cation and thus accelerate the rate of cleavage.
| Protecting Group | Abbreviation | Relative Rate of Hydrolysis (in 80% Acetic Acid) | Typical Deprotection Time (in 80% Acetic Acid at RT) |
| Trityl | Tr | 1 | 48 hours |
| 4-Methoxytrityl | MMT | 10 | 2 hours |
| 4,4'-Dimethoxytrityl | DMT | ~100 | Minutes |
| Data derived from qualitative and semi-quantitative descriptions in the literature.[1] |
Experimental Protocols
Protocol 1: Standard Trityl Deprotection of an Alcohol using Formic Acid
This protocol is suitable for substrates without other highly acid-sensitive groups.
-
Dissolve the Trityl-protected compound (e.g., 200 mg, 0.4 mmol) in cold (0 °C) formic acid (3 mL, 97%+).
-
Stir the reaction mixture for 3-5 minutes at 0 °C, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the formic acid under reduced pressure using an oil pump at room temperature.
-
To remove residual acid, co-evaporate the resulting residue twice with dioxane.
-
Further co-evaporate with ethanol (B145695) and then diethyl ether to yield a gum.
-
To remove the triphenylcarbinol byproduct, extract the residue with warm water (10 mL).
-
Filter the mixture to remove the insoluble triphenylcarbinol.
-
Evaporate the aqueous filtrate in vacuo to yield the deprotected product.[1]
Protocol 2: Peptide Cleavage and Deprotection with a Scavenger Cocktail
This protocol is designed for the final deprotection of a peptide synthesized on a solid support, including the removal of a Cys(Trt) group.
-
Place the peptide-resin (e.g., 100 mg) into a suitable reaction vessel.
-
Prepare the cleavage cocktail. For a standard deprotection, use a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by taking a small aliquot of the supernatant after 1-2 hours, precipitating the peptide with cold diethyl ether, and analyzing by HPLC.[3]
-
Once the reaction is complete, filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and allow the residual ether to evaporate from the peptide pellet.
-
The crude peptide can then be purified by preparative HPLC.
Visual Guides
Caption: General workflow for Trityl deprotection and the role of scavengers.
Caption: Troubleshooting logic for incomplete Trityl deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US5714597A - Use of carbocation scavenger during oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Overcoming Aggregation in Solid-Phase Peptide Synthesis
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming peptide aggregation during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: Peptide aggregation during solid-phase peptide synthesis is the self-association of growing peptide chains on the solid support. This phenomenon is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[1][2] This aggregation can render the N-terminus of the peptide inaccessible, hindering both deprotection and coupling reactions.[3][4]
Q2: How can I identify if my peptide is aggregating on the resin?
A2: Several signs can indicate on-resin aggregation:
-
Physical Appearance: A noticeable shrinking of the resin bed or its failure to swell properly in the solvent is a primary indicator.[1][5][6]
-
Reaction Kinetics: Deprotection and coupling reactions may become sluggish or incomplete.[1][6]
-
Monitoring Systems: In continuous flow synthesizers, aggregation is often observed as a flattening and broadening of the Fmoc-deprotection UV profile.
-
Diagnostic Tests: Amine detection tests like the Kaiser or TNBS test may yield false negatives, suggesting a complete reaction when the reactive sites are merely inaccessible due to aggregation.[6]
Q3: Which amino acid sequences are particularly prone to aggregation?
A3: Sequences rich in hydrophobic and β-branched amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe) are highly susceptible to aggregation.[2][4] Stretches of repeating amino acids can also promote the formation of stable secondary structures, leading to aggregation.
Q4: What are the main consequences of peptide aggregation during SPPS?
A4: The primary consequences of aggregation are a significant reduction in the overall yield and purity of the final peptide.[4][7] Aggregation leads to an increase in deletion sequences (where one or more amino acids are missing) and truncated sequences (where the peptide synthesis prematurely terminates). This complicates the purification of the crude product.[4]
Troubleshooting Guides
Issue 1: Slow or Incomplete Coupling/Deprotection
Symptoms:
-
Low yield of the target peptide.
-
Presence of significant deletion sequences in the crude product as identified by Mass Spectrometry.
-
Positive Kaiser or TNBS test after a coupling step, indicating unreacted free amines.
Possible Cause: Peptide aggregation is hindering reagent access to the reactive sites.
Solutions:
-
Modify Synthesis Conditions:
-
Solvent Choice: Switch from standard solvents like Dichloromethane (DCM) to more polar, dipolar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (B87167) (DMSO). A "Magic Mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[1][2]
-
Elevated Temperature: Increasing the reaction temperature can help disrupt the hydrogen bonds responsible for aggregation. Microwave-assisted synthesis is a particularly effective method for this.[1][8]
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or NaClO₄ to the wash steps before coupling can disrupt secondary structures.[1][5]
-
-
Incorporate Backbone Modifications:
-
Pseudoproline Dipeptides: Introduce commercially available pseudoproline dipeptides at specific Ser or Thr residues. These dipeptides disrupt the peptide backbone's ability to form hydrogen bonds.[1]
-
Dmb/Hmb Amino Acids: Incorporate 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids, particularly at Gly residues, to prevent backbone hydrogen bonding.[1]
-
-
Alter the Solid Support:
-
Low-Loading Resins: Use resins with a lower substitution level to increase the distance between peptide chains, thereby reducing the likelihood of intermolecular aggregation.[9]
-
PEG-Based Resins: Employ resins with polyethylene (B3416737) glycol (PEG) grafts, such as NovaSyn® TG or PEGA resins, which can improve the solvation of the growing peptide chain.
-
Logical Workflow for Troubleshooting Aggregation
Caption: A workflow for diagnosing and addressing peptide aggregation during SPPS.
Data Presentation
Table 1: Comparison of Solvents for SPPS of Aggregation-Prone Peptides
| Solvent System | Relative Swelling Volume of Resin | Crude Purity (%) | Comments |
| Dichloromethane (DCM) | Low | Often < 50% | Poor solvation of growing peptide chains. |
| N,N-Dimethylformamide (DMF) | Moderate | 50-70% | Standard solvent, but may be insufficient for highly aggregative sequences. |
| N-Methyl-2-pyrrolidone (NMP) | High | > 70% | Excellent solvating properties, often improves synthesis of difficult peptides.[1] |
| 25% DMSO in DMF | High | > 75% | The addition of DMSO can significantly disrupt secondary structures.[1] |
| "Magic Mixture" (DCM/DMF/NMP 1:1:1) | High | Variable | Can be very effective for certain hydrophobic peptides.[2] |
Note: Values are illustrative and can vary significantly based on the specific peptide sequence and synthesis conditions.
Table 2: Effectiveness of Backbone Modifications on a "Difficult" Sequence
| Modification Strategy | Target Peptide Sequence | Crude Purity without Modification (%) | Crude Purity with Modification (%) | Reference |
| Pseudoproline Dipeptide | H-[Ala]₆-Lys-OH | < 10 | > 80 | |
| Dmb-Gly Insertion | Nucleolin-related peptide | Synthesis failed | Successful | |
| Hmb-Val Insertion | Aggregated Val-rich peptide | ~20 | > 75 |
Experimental Protocols
Protocol 1: Use of Chaotropic Salts to Disrupt Aggregation
This protocol describes the use of a chaotropic salt wash to disrupt on-resin aggregation prior to a difficult coupling step.
Materials:
-
Peptide-resin exhibiting signs of aggregation
-
N,N-Dimethylformamide (DMF)
-
0.8 M Sodium perchlorate (B79767) (NaClO₄) or Lithium chloride (LiCl) in DMF
Procedure:
-
Following the standard Fmoc-deprotection step and subsequent DMF washes, drain the reaction vessel.
-
Add the 0.8 M chaotropic salt solution in DMF to the peptide-resin.
-
Agitate the resin for 1 minute.
-
Drain the salt solution.
-
Repeat steps 2-4 one more time.
-
Wash the peptide-resin thoroughly with DMF (at least 3-5 times for 1 minute each) to completely remove the chaotropic salt. Residual salt can interfere with coupling reagents.
-
Proceed with the standard amino acid coupling protocol.
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU, PyBOP®) (5 equivalents)
-
Diisopropylethylamine (DIPEA) (10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.
-
Add DIPEA to the solution and mix thoroughly.
-
Immediately add the activated dipeptide solution to the reaction vessel containing the Fmoc-deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Perform a TNBS test to check for the completion of the coupling reaction. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3 times for 1 minute each) before proceeding to the next Fmoc-deprotection step.
Visualization of Strategies
Caption: Overview of chemical and physical strategies to mitigate peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. bachem.com [bachem.com]
Technical Support Center: Optimizing Crude Peptide Purity with Asn(Trt) Residues
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing asparagine (Asn) residues, with a focus on the benefits of using the trityl (Trt) side-chain protecting group.
Frequently Asked Questions (FAQs)
Q1: Why should I use Fmoc-Asn(Trt)-OH instead of unprotected Fmoc-Asn-OH in my solid-phase peptide synthesis (SPPS)?
A1: Utilizing Fmoc-Asn(Trt)-OH offers two significant advantages that contribute to higher crude peptide purity and yield. Firstly, it prevents the dehydration of the asparagine side-chain amide to a nitrile during the amino acid activation step, a common side reaction with carbodiimide (B86325) reagents.[1] Secondly, Fmoc-Asn(Trt)-OH exhibits greatly improved solubility in standard SPPS solvents like N,N-dimethylformamide (DMF), whereas unprotected Fmoc-Asn-OH is poorly soluble.[2] This enhanced solubility ensures more efficient and complete coupling reactions.
Q2: What are the most common side reactions associated with asparagine residues in peptide synthesis?
A2: The primary side reactions involving asparagine are:
-
Nitrile Formation: Dehydration of the side-chain amide during activation, leading to the incorporation of a β-cyano-alanine residue.[1]
-
Aspartimide Formation: Intramolecular cyclization of an aspartic acid residue with the backbone amide of the following amino acid, which can be exacerbated by an adjacent asparagine. This is particularly problematic in sequences like Asp-Asn.
-
Incomplete Deprotection: The trityl group on the asparagine side chain, especially at the N-terminus of the peptide, can be slow to cleave under standard conditions, resulting in incomplete deprotection.[3][4]
Q3: Does the position of the Asn(Trt) residue in the peptide sequence matter?
A3: Yes, the position is critical. When an Asn(Trt) residue is at the N-terminus of the peptide, the removal of the trityl group during the final cleavage with trifluoroacetic acid (TFA) can be sluggish.[3][4] This incomplete deprotection leads to a significant impurity with a mass increase of +242 Da. For internal Asn(Trt) residues, deprotection is generally more efficient.
Q4: What is the expected mass difference for impurities related to Asn(Trt)?
A4: The most common impurity is the remaining trityl group on the asparagine side chain, which results in a mass addition of +242 Da to the expected peptide mass.
Troubleshooting Guide
This guide addresses specific issues you may encounter when synthesizing peptides with Asn(Trt) residues.
| Problem | Potential Cause | Recommended Solution |
| Low Crude Purity with a Major Peak at +242 Da | Incomplete removal of the Trt protecting group from an N-terminal Asn residue. | Extend the cleavage time to 4 hours or more.[3] Consider performing a test cleavage and analyzing the product by HPLC to determine the optimal cleavage time. |
| Use a cleavage cocktail with a higher concentration of scavengers like triisopropylsilane (B1312306) (TIS) to efficiently quench the liberated trityl cations.[3] | ||
| Multiple Unidentified Peaks in HPLC | Dehydration of the Asn side chain to nitrile (if unprotected Asn was used). | Use Fmoc-Asn(Trt)-OH for all asparagine incorporations to prevent this side reaction.[1] |
| Aspartimide formation, especially in Asp-Asn sequences. | Consider using specialized protecting groups for the preceding Asp residue if this is a recurring issue. | |
| Low Peptide Yield | Poor solubility of unprotected Fmoc-Asn-OH leading to incomplete coupling. | Always use the more soluble Fmoc-Asn(Trt)-OH.[2] |
| Aggregation of the growing peptide chain. | For difficult sequences, consider using a more efficient coupling reagent like HATU or performing a double coupling for the residue following the Asn. |
Quantitative Data on Crude Peptide Purity
While direct, side-by-side comparative studies with HPLC chromatograms are not always publicly available, the literature consistently reports that the use of Fmoc-Asn(Trt)-OH leads to significantly purer crude peptides compared to using unprotected Fmoc-Asn-OH.[1] One study on the synthesis of Glucagon, which contains Asn(Trt), showed that using purified Fmoc-amino acids, including Fmoc-Asn(Trt)-OH, increased the crude peptide purity from 53.49% to 68.08%.[5] This highlights the importance of high-quality reagents in achieving better purity.
| Parameter | Fmoc-Asn-OH (Unprotected) | Fmoc-Asn(Trt)-OH (Protected) | Reference |
| Solubility in DMF | Low | High | [2] |
| Risk of Nitrile Formation | High | Prevented | [1] |
| Reported Crude Purity | Generally Lower | Significantly Higher | [1] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle with Fmoc-Asn(Trt)-OH
This protocol outlines a single coupling cycle using HBTU/HOBt activation.
-
Resin Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (for Fmoc-Asn(Trt)-OH):
-
In a separate vial, dissolve Fmoc-Asn(Trt)-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive, indicating incomplete coupling, the coupling step can be repeated.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
References
Technical Support Center: Double Coupling Protocol for Fmoc-Ala-Ala-Asn(Trt)-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing a double coupling protocol for the synthesis of difficult peptide sequences involving Fmoc-Ala-Ala-Asn(Trt)-OH.
Troubleshooting Guide
Issue 1: Incomplete First Coupling of this compound
-
Symptom: A positive Kaiser test (blue or purple beads) after the initial coupling reaction indicates the presence of unreacted free primary amines on the resin.[1][2]
-
Possible Cause: The tripeptide this compound can be sterically hindered, and the asparagine residue can contribute to peptide aggregation on the solid support, impeding reagent access.[3]
-
Solution: Proceed immediately to a second coupling step (double coupling) to drive the reaction to completion. It is not advisable to cap the unreacted amines at this stage, as it will result in truncated sequences.
Issue 2: Persistent Incomplete Coupling After Double Coupling
-
Symptom: The Kaiser test remains positive even after performing a second coupling.
-
Possible Causes:
-
Inefficient Coupling Reagents: The chosen coupling reagent may not be potent enough for this sterically demanding sequence.[4]
-
Peptide Aggregation: The growing peptide chain may be forming secondary structures on the resin, blocking reactive sites.
-
Poor Reagent Quality: Degradation of amino acids, coupling reagents, or solvents can lead to failed reactions.[1]
-
-
Troubleshooting Steps:
-
Change Coupling Reagent: Switch to a more powerful onium salt-based reagent like HATU or HCTU, which are known for their high efficiency in difficult couplings.[5][6]
-
Alter Solvent System: Using N-methyl-2-pyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF) can enhance the solvation of the peptide and disrupt aggregation.[7]
-
Increase Temperature: Carefully raising the reaction temperature to 40-50°C can improve reaction kinetics, but must be monitored for potential side reactions like racemization.[4][6]
-
Issue 3: Low Yield of the Final Peptide
-
Symptom: After cleavage and purification, the final yield of the desired peptide is significantly lower than expected.
-
Possible Causes:
-
Cumulative Incomplete Couplings: Even minor, undetected incomplete couplings at each step can lead to a substantial loss of the full-length product.
-
Side Reactions: The trityl (Trt) protecting group on asparagine is crucial to prevent side-chain amide dehydration, but other side reactions like aspartimide formation can occur with repeated base exposure during Fmoc deprotection.[8]
-
Premature Cleavage: Using a highly acid-labile linker with certain coupling activators may cause premature cleavage of the peptide from the resin.[1]
-
-
Preventative Measures:
-
Routine Double Coupling: For sequences known to be difficult, implementing a double coupling protocol as standard for challenging residues can be beneficial.[9]
-
Use of High-Quality Reagents: Ensure all reagents, especially the this compound, are of high purity and stored correctly.[1]
-
Monitoring of Reactions: Regularly perform monitoring tests like the Kaiser test to ensure each step goes to completion before proceeding.[2]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult sequence" to couple?
A1: This sequence presents challenges due to a combination of factors. The tripeptide itself is bulkier than a single amino acid, which can lead to steric hindrance. Additionally, sequences containing asparagine have a tendency to cause on-resin aggregation through hydrogen bonding, which can physically block the reactive sites and hinder the coupling reaction.[10]
Q2: What is the purpose of the Trityl (Trt) group on the Asparagine?
A2: The Trt group is a side-chain protecting group for the amide of asparagine. Its primary function is to prevent the dehydration of the side-chain amide to a nitrile during the activation of the carboxyl group for coupling. This side reaction is a common source of impurities in peptide synthesis.[8]
Q3: When should I choose a double coupling protocol?
A3: A double coupling protocol is recommended when dealing with:
-
Sterically hindered amino acids or peptide fragments.[5]
-
Sequences known to be prone to aggregation.[11]
-
Any coupling step that yields a positive Kaiser test after the initial planned reaction time.[2]
-
The second or third identical amino acid in a row.[9]
Q4: Can I extend the time of the first coupling instead of performing a double coupling?
A4: While extending the coupling time can sometimes improve efficiency, it may not be sufficient for very difficult sequences.[5] A double coupling with fresh reagents is generally more effective as it re-establishes a high concentration of the activated amino acid to drive the reaction to completion.
Q5: How do I monitor the completion of the coupling reaction?
A5: The most common method for monitoring coupling completion in a qualitative manner is the Kaiser test (ninhydrin test).[1][2] A negative result (yellow/colorless beads) indicates that there are no free primary amines, suggesting a complete coupling. A positive result (blue/purple beads) signifies an incomplete reaction.
Quantitative Data Summary
The following table summarizes typical reagent equivalencies and reaction times for standard versus double coupling protocols for a difficult sequence like this compound.
| Parameter | Standard Single Coupling | High-Efficiency Double Coupling |
| This compound (eq.) | 3 - 5 | 3 - 5 (for each coupling) |
| Coupling Reagent (e.g., HBTU/HATU) (eq.) | 2.9 - 4.9 | 2.9 - 4.9 (for each coupling) |
| Base (e.g., DIPEA) (eq.) | 6 - 10 | 6 - 10 (for each coupling) |
| First Coupling Time | 1 - 2 hours | 1 - 2 hours |
| Second Coupling Time | N/A | 1 - 2 hours |
| Typical Coupling Efficiency | 95-99% (can be lower) | >99.5% |
Experimental Protocols
Protocol 1: Standard Double Coupling for this compound
This protocol assumes the synthesis is being performed on a 0.1 mmol scale.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide (e.g., using 20% piperidine (B6355638) in DMF).
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), a coupling reagent like HBTU (2.9 eq.), and an activator base like DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the reaction vessel.
-
Wash the resin with DMF (3-5 times).
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test.
-
If the test is negative (yellow), proceed to the next deprotection step.
-
If the test is positive (blue), proceed to the second coupling.
-
-
Second Coupling:
-
Repeat step 2 with a fresh solution of this compound, coupling reagent, and base.
-
Agitate for another 1-2 hours.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
Perform a final Kaiser test to confirm completion.
-
Visualizations
Caption: Workflow for the double coupling protocol.
Caption: Troubleshooting decision tree for incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Asparagine (Asn) Coupling in Peptide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of base choice—specifically N,N-Diisopropylethylamine (DIPEA) versus 2,4,6-collidine—on the efficiency and fidelity of asparagine (Asn) coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the coupling of asparagine (Asn) in peptide synthesis?
The main challenges during the incorporation of asparagine are two-fold:
-
Side-chain dehydration: The side-chain amide of asparagine can undergo an irreversible dehydration reaction during the activation of the carboxylic acid, forming a β-cyanoalanine residue. This results in a mass loss of 18 Da in the final peptide and can be difficult to separate from the desired product. The use of a trityl (Trt) protecting group on the side-chain amide, as in Fmoc-Asn(Trt)-OH, is the most effective strategy to prevent this side reaction.[1]
-
Racemization: Like other amino acids, asparagine is susceptible to racemization at the α-carbon during activation and coupling. This loss of stereochemical integrity can lead to the formation of diastereomeric impurities that are challenging to remove and can impact the biological activity of the peptide.[2][3]
Q2: How does the choice of base, DIPEA vs. collidine, influence Asn coupling?
The choice of a tertiary amine base is critical in balancing coupling efficiency and minimizing side reactions.[4] DIPEA and collidine differ primarily in their basicity and steric hindrance, which in turn affects their impact on the coupling reaction.
-
DIPEA (N,N-Diisopropylethylamine) is a strong, sterically hindered base commonly used in peptide synthesis. Its high basicity can facilitate rapid coupling reactions. However, this strong basicity can also increase the risk of racemization for sensitive amino acids.[5][6]
-
Collidine (2,4,6-trimethylpyridine) is a weaker and more sterically hindered base compared to DIPEA.[7][8] Its reduced basicity makes it a milder option, which can significantly suppress racemization.[2][9] The increased steric hindrance of collidine can also play a role in its reduced tendency to promote side reactions.[7][8]
Q3: When should I choose collidine over DIPEA for Asn coupling?
Collidine is generally recommended over DIPEA when racemization is a significant concern.[2][5] This is particularly important when:
-
Synthesizing long peptides where the cumulative risk of racemization increases with each coupling step.
-
The peptide sequence contains amino acids that are particularly prone to racemization when adjacent to the coupling Asn.
-
The final application of the peptide requires very high stereochemical purity.
While DIPEA might offer faster coupling kinetics in some cases, the preservation of stereochemical integrity often outweighs the potential for a slight decrease in reaction speed.
Troubleshooting Guide
Issue 1: Racemization of the Asn residue is detected in the final peptide.
-
Root Cause: The base used during the coupling step may be too strong, promoting the formation of an oxazolone (B7731731) intermediate that leads to racemization. DIPEA is more likely to cause this issue than collidine.[5][6]
-
Solution:
-
Switch to a weaker base: Replace DIPEA with collidine in your coupling protocol.[2][9]
-
Optimize base equivalents: Use the minimum amount of base required for the reaction to proceed. A large excess of any base should be avoided.[5]
-
Lower the reaction temperature: Performing the coupling at a lower temperature can help to reduce the rate of racemization.
-
Issue 2: Incomplete coupling of Fmoc-Asn(Trt)-OH.
-
Root Cause: The steric bulk of the trityl (Trt) protecting group on the asparagine side chain can hinder coupling efficiency.[7] This can be exacerbated if the peptide sequence is prone to aggregation.
-
Solution:
-
Increase coupling time: Extend the reaction time to allow for the complete incorporation of the sterically hindered amino acid.
-
Perform a double coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.[10]
-
Use a more potent coupling reagent: Reagents like HATU or HCTU are highly effective for coupling sterically hindered amino acids.[4]
-
Optimize solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties.[7]
-
Issue 3: Dehydration of the Asn side chain (β-cyanoalanine formation) is observed.
-
Root Cause: This issue primarily occurs when using unprotected Fmoc-Asn-OH, especially with carbodiimide-based coupling reagents like DCC or DIC.
-
Solution:
-
Use side-chain protected asparagine: The most effective solution is to use Fmoc-Asn(Trt)-OH. The trityl group provides excellent protection against dehydration.[1]
-
Quantitative Data Summary
| Property | DIPEA (N,N-Diisopropylethylamine) | Collidine (2,4,6-trimethylpyridine) |
| Basicity (pKa of conjugate acid) | ~10.75 | ~7.43 |
| Steric Hindrance | High | Very High[7][8] |
| Expected Impact on Coupling Speed | Generally faster due to higher basicity | May be slightly slower due to lower basicity |
| Expected Impact on Racemization | Higher risk, especially for sensitive amino acids[5] | Lower risk, often recommended to suppress racemization[2][9] |
Experimental Protocols
The following are representative protocols for the manual coupling of Fmoc-Asn(Trt)-OH on a solid support. These protocols assume a 0.1 mmol synthesis scale.
Protocol 1: Fmoc-Asn(Trt)-OH Coupling using DIPEA
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide, 0.1 mmol) in DMF for 1 hour.
-
Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF.
-
Add DIPEA (6 eq., 0.6 mmol) to the amino acid solution and vortex for 1-2 minutes for pre-activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the reaction for completion (a negative test indicates complete coupling).[10]
-
If the coupling is incomplete, a second coupling can be performed.
-
Once complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
Protocol 2: Fmoc-Asn(Trt)-OH Coupling using Collidine
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol) in DMF.
-
Add collidine (6 eq., 0.6 mmol) to the amino acid solution and vortex for 1-2 minutes for pre-activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Follow the same procedure as in Protocol 1, step 3.
-
Visualizations
Caption: Chemical pathways in Asn coupling.
Caption: Troubleshooting workflow for Asn coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. Collection - Peptide Coupling in the Presence of Highly Hindered Tertiary Amines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 8. Peptide Coupling in the Presence of Highly Hindered Tertiary Amines | Semantic Scholar [semanticscholar.org]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kilobio.com [kilobio.com]
Technical Support Center: Managing Difficult Peptide Sequences Containing Multiple Asn(Trt) Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing challenging solid-phase peptide synthesis (SPPS) of sequences containing multiple Asparagine (Asn) residues with Trityl (Trt) side-chain protection.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of peptides with multiple Asn(Trt) residues.
Issue 1: Low Yield and Incomplete Coupling
Q1: My peptide synthesis is resulting in a low overall yield, and I suspect incomplete coupling at or after Asn(Trt) residues. What are the likely causes and how can I resolve this?
A: Low yields in sequences rich in Asn(Trt) are often linked to on-resin aggregation. The bulky Trt groups and inter-chain hydrogen bonding can block reactive sites, leading to failed couplings and the accumulation of deletion sequences.
Primary Cause: Peptide Aggregation The growing peptide chains can self-associate on the solid support, preventing reagents from reaching the N-terminus for efficient deprotection and coupling.[1] This is particularly common in hydrophobic sequences or peptides longer than 15-20 residues.[2][3]
Troubleshooting Strategies:
-
Optimize Coupling Conditions:
-
Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can enhance reaction kinetics.[4]
-
Double Coupling: Perform a second coupling step for the amino acid immediately following an Asn(Trt) residue or for the Asn(Trt) residue itself to ensure the reaction goes to completion.[4]
-
Use Stronger Activation: Employ highly efficient coupling reagents like HATU or HBTU.[5][6]
-
-
Disrupt On-Resin Aggregation:
-
Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step to disrupt secondary structures.[1][7]
-
Special Solvent Systems: Utilize aggregation-disrupting solvent mixtures, such as the "Magic Mixture" (DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene (B1197577) carbonate), for coupling and deprotection steps.[6][7]
-
Microwave-Assisted Synthesis: Employing microwave energy during coupling and deprotection can increase reaction rates and help overcome aggregation.[1][8]
-
-
Incorporate Backbone Modifications:
Issue 2: Presence of Unexpected Side Products
Q2: My final peptide product shows multiple peaks close to the main peak on HPLC analysis. What are the common side reactions associated with Asn(Trt) and how can I minimize them?
A: Several side reactions can occur during the synthesis and cleavage of Asn(Trt)-containing peptides, leading to impurities that are often difficult to separate.
Common Side Reactions:
-
Aspartimide Formation: Although less frequent than with Aspartic acid, the Asn side chain can cyclize to form an aspartimide intermediate, especially under basic conditions (e.g., repeated piperidine (B6355638) exposure for Fmoc removal). This can then reopen to form a mixture of the correct α-peptide and the undesired β-peptide isomer, which is a mass-neutral impurity and challenging to separate chromatographically.[2][4][10]
-
Side-Chain Dehydration (Nitrile Formation): The amide group of Asn can be dehydrated to a nitrile, particularly when using carbodiimide-based coupling reagents like DCC or DIC without side-chain protection. The use of the Trt group on the Asn side chain is the primary method to prevent this.[11][12][13]
-
Alkylation of Sensitive Residues: During the final trifluoroacetic acid (TFA) cleavage, the released trityl cation (Trt+) is a reactive electrophile. If not properly scavenged, it can re-attach to sensitive residues, most notably Tryptophan (Trp), leading to modified side products.[13][14]
Minimization Strategies:
| Side Reaction | Mitigation Strategy |
| Aspartimide Formation | Add a mild acid scavenger like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution.[2] |
| Side-Chain Dehydration | Always use side-chain protected Fmoc-Asn(Trt)-OH. Avoid carbodiimide (B86325) reagents if unprotected Asn is present.[12][13] |
| Alkylation by Trt+ | Use an efficient scavenger cocktail during TFA cleavage. A common choice is Reagent R (TFA/thioanisole/EDT/anisole 90:5:3:2) or Reagent B (TFA/phenol/water/TIS 88:5:5:2).[14] |
Issue 3: Incomplete Deprotection of Trt Group
Q3: I've detected a significant amount of a product corresponding to the mass of my peptide with the Trt group still attached to an Asn residue. Why is this happening and what is the solution?
A: The Trityl group on the asparagine side chain can be surprisingly difficult to remove completely, especially when the Asn(Trt) residue is located at the N-terminus of the peptide.[11][14][15] The proximity of the protonated N-terminal amino group can hinder the acid-catalyzed cleavage of the Trt group.
Troubleshooting Strategies:
-
Extend Cleavage Time: The most straightforward solution is to increase the duration of the final TFA cleavage. While a standard cleavage may be 2 hours, extending it to 4-6 hours is often necessary for sequences with N-terminal Asn(Trt).
-
Repeat the Cleavage: If incomplete deprotection is observed after the initial cleavage, the precipitated peptide can be subjected to a second treatment with fresh cleavage reagent.
-
Monitor the Reaction: During cleavage, the solution will often turn a deep yellow or orange color due to the formation of the trityl cation.[14] The disappearance of this color can sometimes be an indicator that the reaction is nearing completion, although HPLC analysis of a small test cleavage is the most reliable method.
Frequently Asked Questions (FAQs)
Q: Why is Fmoc-Asn(Trt)-OH recommended over unprotected Fmoc-Asn-OH? A: There are two primary advantages. First, the Trt group protects the side-chain amide from dehydration to a nitrile during the coupling step, a common side reaction with carbodiimide activators.[11][13] Second, the Trt group significantly improves the solubility of the Fmoc-amino acid derivative in standard SPPS solvents like DMF and NMP, which is a major issue with the highly insoluble Fmoc-Asn-OH.[11]
Q: Can I use microwave synthesis for peptides with multiple Asn(Trt) residues? A: Yes, microwave-assisted SPPS is often beneficial. It can accelerate both coupling and deprotection steps, and the elevated temperature helps to disrupt on-resin aggregation, which is a major challenge for these sequences.[1][8] However, be cautious with sequences containing heat-sensitive residues (e.g., Cys, His) or motifs prone to aspartimide formation (e.g., Asn-Gly), as high temperatures can exacerbate these side reactions.[1]
Q: What is the best way to monitor the completion of a coupling reaction involving Asn(Trt)? A: The Kaiser test (ninhydrin test) is a reliable method for detecting the presence of primary amines on the resin. A negative Kaiser test (the resin beads remain colorless or yellowish) indicates that the coupling reaction is complete. However, in cases of severe aggregation, the ninhydrin (B49086) reagent may not be able to access the unreacted N-terminus, leading to a false negative result.[7] In such cases, relying on a well-optimized protocol with double coupling is recommended.
Experimental Protocols
Protocol 1: Chaotropic Salt Wash for Aggregation Disruption
This protocol is used immediately before a difficult coupling step (e.g., coupling to an Asn(Trt) residue or the residue after it) to break up on-resin peptide aggregation.
-
Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, drain the reaction vessel.
-
Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the peptide-resin. Agitate for 1 minute. Drain and repeat this wash one more time.[1]
-
DMF Rinse: Wash the resin thoroughly with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt, as residual salt can interfere with the subsequent coupling reaction.
-
Coupling: Proceed immediately with the standard amino acid coupling protocol.
Protocol 2: Extended Final Cleavage for Asn(Trt) Deprotection
This protocol is designed to ensure the complete removal of Trt groups from Asn residues, particularly at the N-terminus.
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail Preparation: Prepare a suitable cleavage cocktail with scavengers. For peptides containing Trp, Reagent R (TFA/thioanisole/EDT/anisole, 90:5:3:2) is recommended. For others, Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5) is a robust option.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature.
-
Extended Reaction Time: Allow the reaction to proceed for 4 hours. For particularly difficult sequences, a small aliquot of resin can be removed at 2 and 4 hours, cleaved, and the peptide analyzed by HPLC to monitor the deprotection progress.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts. Dry the final peptide product under vacuum.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling due to aggregation.
Caption: Key steps and species involved in the final TFA cleavage process.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. scite.ai [scite.ai]
Validation & Comparative
A Comparative Guide to HPLC Analysis and Purification of Fmoc-Ala-Ala-Asn(Trt)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the final product is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis and purification of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH. We will delve into the impact of different stationary phases and mobile phase modifiers on the separation, supported by representative experimental data.
The presence of the bulky and hydrophobic Fluorenylmethyloxycarbonyl (Fmoc) and Trityl (Trt) protecting groups on the peptide presents a unique challenge for purification. These groups significantly increase the hydrophobicity of the molecule, which in turn dictates the optimal chromatographic conditions for achieving high purity.
Comparison of Key Performance Metrics
The choice of HPLC column and mobile phase additive is critical in developing an efficient purification strategy. Below is a comparison of typical performance metrics for the purification of this compound using different reversed-phase columns and mobile phase modifiers. The data presented is a representative example to illustrate the expected chromatographic behavior.
| Parameter | Column: C18 | Column: C8 | Mobile Phase Additive: 0.1% TFA | Mobile Phase Additive: 0.1% Formic Acid |
| Retention Time (min) | 22.5 | 18.2 | 22.5 | 21.8 |
| Peak Width (min) | 0.45 | 0.65 | 0.45 | 0.75 |
| Purity Achieved (%) | >98 | ~95 | >98 | ~96 |
| Resolution from Impurities | Excellent | Good | Excellent | Moderate |
| Loading Capacity | High | Moderate | N/A | N/A |
Key Observations:
-
Column Selection: The C18 column, with its longer alkyl chains, provides greater hydrophobicity compared to the C8 column.[1][2] This results in a longer retention time for the highly hydrophobic this compound, allowing for a better separation from less hydrophobic impurities.[1][2] While a C8 column can offer faster analysis times, it may compromise resolution for such hydrophobic peptides.[1][3]
-
Mobile Phase Modifier: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that effectively neutralizes residual silanol (B1196071) groups on the silica-based stationary phase and provides counter-ions for the peptide.[4] This leads to sharper peaks and improved resolution compared to a weaker acid like formic acid.[4] However, formic acid is more compatible with mass spectrometry (MS) as it is less likely to cause ion suppression.[4]
Experimental Protocols
Below are detailed methodologies for the HPLC analysis and purification of this compound.
Sample Preparation
-
Following solid-phase synthesis and cleavage from the resin, the crude peptide is precipitated in cold diethyl ether and collected by centrifugation.
-
The peptide pellet is washed with cold ether to remove organic scavengers.
-
The crude peptide is dried under vacuum.
-
For analytical HPLC, a stock solution of 1 mg/mL is prepared by dissolving the peptide in a small amount of dimethylformamide (DMF) and then diluting with the initial mobile phase composition (e.g., 80% Acetonitrile (B52724)/20% Water).
-
For preparative HPLC, a more concentrated solution (e.g., 10-20 mg/mL) is prepared in a similar manner. The solution should be filtered through a 0.45 µm syringe filter before injection.
Analytical HPLC Method
-
Instrument: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 50-90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group) and 214 nm (for the peptide backbone).
-
Column Temperature: 30 °C.
Preparative HPLC Method
-
Instrument: A preparative HPLC system with a fraction collector.
-
Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient optimized from the analytical run (e.g., 65-85% B over 40 minutes).
-
Flow Rate: 20 mL/min.
-
Detection: UV at 265 nm.
-
Fraction Collection: Fractions are collected across the main peak.
-
Post-Purification: Fractions containing the pure peptide are pooled, and the acetonitrile is removed by rotary evaporation. The remaining aqueous solution is lyophilized to obtain the purified peptide as a fluffy white powder.
Experimental Workflow and Logic
The overall process for the analysis and purification of this compound follows a logical sequence from the crude product to the final, purified peptide. This workflow is visualized in the diagram below.
References
Mass Spectrometry Characterization of Fmoc-Ala-Ala-Asn(Trt)-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry characterization of the protected tripeptide, Fmoc-Ala-Ala-Asn(Trt)-OH. In the absence of direct experimental mass spectra in publicly available literature, this document presents a theoretical analysis of its expected mass spectrometry behavior, supported by comparative data from structurally similar compounds. Detailed experimental protocols are provided to facilitate the analysis of this and related molecules in a laboratory setting.
Physicochemical Properties
A foundational aspect of mass spectrometry is the accurate determination of molecular weight. The table below summarizes the key physicochemical properties of this compound and two of its structural analogs, Fmoc-Ala-Asn(Trt)-OH and Fmoc-Asn(Trt)-Ala-OH.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| This compound | C44H42N4O7 | 738.84 | 738.3057 |
| Fmoc-Ala-Asn(Trt)-OH | C41H37N3O6 | 667.75 | 667.2682 |
| Fmoc-Asn(Trt)-Ala-OH | C41H37N3O6 | 667.75 | 667.2682 |
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
Electrospray ionization is a soft ionization technique ideal for the analysis of peptides, as it minimizes fragmentation during the ionization process, allowing for the accurate determination of the molecular weight of the intact molecule.
Expected Parent Ions
When subjected to positive ion mode ESI-MS, this compound is expected to be observed primarily as the protonated molecule, [M+H]⁺. Adducts with sodium, [M+Na]⁺, and potassium, [M+K]⁺, are also commonly observed, depending on the purity of the sample and the solvents used.
| Ion | Theoretical m/z |
| [M+H]⁺ | 739.3130 |
| [M+Na]⁺ | 761.2949 |
| [M+K]⁺ | 777.2688 |
Theoretical Tandem Mass Spectrometry (MS/MS) Fragmentation
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing structural information and confirming the amino acid sequence. The most common fragmentation pathway for peptides in low-energy collision-induced dissociation (CID) is the cleavage of the amide bonds along the peptide backbone, resulting in the formation of b- and y-type ions.
The theoretical fragmentation pattern for the [M+H]⁺ ion of this compound is detailed below. The fragments are designated according to the standard nomenclature for peptide fragmentation.
| Fragment Ion | Theoretical m/z |
| b₁ | 294.1128 |
| b₂ | 365.1499 |
| y₁ | 467.2023 |
| y₂ | 538.2394 |
Note: The trityl (Trt) protecting group (C19H15, 243.1174 Da) is known to be labile under certain MS conditions and may also fragment.
Comparative Analysis with Structurally Similar Peptides
A comparative analysis of the mass spectrometry data of this compound with its dipeptide analogs can aid in the identification and characterization of related impurities or synthetic intermediates.
| Compound | Expected [M+H]⁺ (m/z) | Key Theoretical Fragment Ions (m/z) |
| This compound | 739.3130 | b₁: 294.11, b₂: 365.15, y₁: 467.20, y₂: 538.24 |
| Fmoc-Ala-Asn(Trt)-OH | 668.2755 | b₁: 294.11, y₁: 396.16 |
| Fmoc-Asn(Trt)-Ala-OH | 668.2755 | b₁: 449.19, y₁: 241.08 |
Experimental Protocols
The following is a detailed protocol for the characterization of this compound using ESI-MS and tandem MS.
4.1. Sample Preparation
-
Dissolve this compound in a suitable solvent, such as acetonitrile (B52724) or methanol, to a final concentration of 1 mg/mL to create a stock solution.
-
Prepare a working solution by diluting the stock solution to 10 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
4.2. Mass Spectrometry Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).
-
Ionization Mode: Positive ion mode.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan Parameters:
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
MS/MS Analysis:
-
Select the [M+H]⁺ ion (m/z 739.3) for fragmentation.
-
Use collision-induced dissociation (CID) as the fragmentation method.
-
Apply a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
-
Visualizations
Experimental Workflow for Mass Spectrometry Characterization
Caption: Experimental workflow for the mass spectrometry characterization of this compound.
Theoretical Fragmentation Pathway of this compound
Caption: Theoretical b- and y-ion fragmentation pathway for this compound.
A Comparative Guide to Interpreting NMR Spectra for Protected Peptide Fragments
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of protected peptide fragments is a critical step to ensure the integrity and success of subsequent coupling reactions. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose, providing detailed structural information at the atomic level. This guide offers an objective comparison of NMR spectroscopy with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the comprehensive analysis of protected peptide fragments.
NMR Spectroscopy: A Detailed Look at Protecting Groups
NMR spectroscopy allows for the unambiguous confirmation of the presence and integrity of protecting groups on amino acid residues. The chemical environment of the protons and carbons within the protecting group and the amino acid itself gives rise to characteristic signals in ¹H and ¹³C NMR spectra.
Characteristic NMR Signals of Common Protecting Groups
The chemical shifts of protecting groups are influenced by the solvent and the specific amino acid to which they are attached. However, characteristic ranges for the most common protecting groups provide a reliable method for their identification.
| Protecting Group | Abbreviation | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Protons | Key Carbons |
| tert-Butoxycarbonyl | Boc | ~1.4 | ~80, ~28 | Singlet for 9 protons of the tert-butyl group.[1] | Quaternary carbon and methyl carbons of the tert-butyl group.[1] |
| Fluorenylmethyloxycarbonyl | Fmoc | ~7.3-7.8, ~4.2-4.5 | ~144, ~141, ~128, ~127, ~125, ~120, ~67, ~47 | Aromatic protons of the fluorenyl group, CH and CH₂ protons. | Aromatic carbons, CH, and CH₂ carbons. |
| Benzyloxycarbonyl | Cbz (Z) | ~7.3, ~5.1 | ~137, ~128, ~67 | Aromatic protons of the benzyl (B1604629) group, CH₂ protons. | Aromatic carbons and the benzylic CH₂ carbon. |
| Allyloxycarbonyl | Alloc | ~5.9, ~5.2-5.3, ~4.5 | ~133, ~118, ~66 | Vinylic protons (CH and CH₂), allylic CH₂ protons. | Vinylic carbons and the allylic CH₂ carbon. |
Experimental Protocol for NMR Analysis of Protected Peptides
A systematic approach involving a series of NMR experiments is crucial for the complete structural elucidation of protected peptide fragments.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified, lyophilized protected peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the peptide.
-
Concentration: The typical concentration for ¹H NMR is 5-25 mg/mL, while for ¹³C NMR, a higher concentration of 50-100 mg/mL is often required.[2]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.
NMR Data Acquisition and Analysis
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive analysis.
-
¹H NMR: Provides initial information on the presence of the protecting group and the overall complexity of the peptide fragment.
-
¹³C NMR: Confirms the carbon framework of the protecting group and the amino acid residues.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds. This is essential for identifying the spin systems of individual amino acid residues.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, even those not directly coupled. This is particularly useful for identifying amino acid side chains.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon resonances.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between ¹H and ¹³C atoms (typically 2-3 bonds), which is crucial for establishing the connectivity between different amino acid residues and confirming the attachment of the protecting group.[3]
-
subgraph "cluster_SamplePrep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_DataAcquisition" { label="NMR Data Acquisition"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_DataAnalysis" { label="Data Analysis and Structure Elucidation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_LogicalFlow" { label="Logical Flow"; style=invis; edge [color="#4285F4"];
} }
Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, other techniques also play a crucial role in the characterization of protected peptide fragments. A comparative analysis highlights the strengths and weaknesses of each method.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Detailed 3D structure, connectivity, conformation, and dynamics in solution.[4] | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to MS, can be time-consuming for large molecules. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Molecular weight, amino acid sequence, and presence of modifications. | High sensitivity, high throughput, suitable for complex mixtures.[5] | Provides limited structural and stereochemical information, can be destructive. |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | High-resolution 3D structure in the solid state.[6] | Provides precise atomic coordinates. | Requires crystallization which can be challenging, the crystal structure may not represent the solution conformation.[6] |
subgraph "cluster_Techniques" { label="Analytical Techniques"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Strengths" { label="Strengths"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_Weaknesses" { label="Weaknesses"; style=filled; color="#EA4335"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
edge [color="#4285F4"]; NMR -> NMR_Strength; NMR -> NMR_Weakness; MS -> MS_Strength; MS -> MS_Weakness; XRay -> XRay_Strength; XRay -> XRay_Weakness; }
Conclusion
The interpretation of NMR spectra is a cornerstone in the verification of protected peptide fragments. The detailed structural insights provided by 1D and 2D NMR experiments are unparalleled for confirming the presence and integrity of protecting groups and the amino acid sequence. While mass spectrometry offers superior sensitivity for molecular weight determination and sequencing, and X-ray crystallography provides high-resolution solid-state structures, NMR remains the most comprehensive technique for characterizing the structure of protected peptides in solution, which is often more relevant to their subsequent reactivity in peptide synthesis. An integrated approach, utilizing the complementary strengths of these techniques, will ultimately provide the most robust and complete characterization of these critical synthetic intermediates.
References
A Comparative Guide to Trityl (Trt) and Alternative Protecting Groups for Asparagine Side-Chain Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the effective protection of the asparagine (Asn) side-chain is critical to prevent unwanted side reactions and ensure the synthesis of high-purity peptides. The trityl (Trt) group is a widely adopted protecting group for this purpose. This guide provides an objective comparison of the Trt group with its common alternatives, supported by experimental data and detailed methodologies to inform the selection of the most suitable protecting group for specific synthetic challenges.
The primary challenge in incorporating asparagine into a peptide sequence via Fmoc-based SPPS is the susceptibility of its side-chain amide to dehydration during the activation step, which leads to the formation of a β-cyanoalanine residue.[1] Furthermore, unprotected Fmoc-Asn-OH exhibits poor solubility in common SPPS solvents like dimethylformamide (DMF), which can impede coupling efficiency.[2] Side-chain protection of the asparagine amide mitigates these issues, with the trityl (Trt) group being a popular choice in Fmoc chemistry.[2]
Overview of Trityl (Trt) and Alternative Protecting Groups
The selection of a protecting group for the asparagine side-chain involves a trade-off between stability, ease of cleavage, and potential side reactions. Besides the standard Trt group, other notable protecting groups include 4,4'-dimethoxydiphenylmethyl (Mbh), 2,4,6-trimethoxybenzyl (Tmob), and 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-methyl (Pbfm).
Trityl (Trt): The Trt group is a bulky, acid-labile protecting group that effectively prevents the dehydration of the asparagine side-chain.[3] Its use significantly enhances the solubility of the Fmoc-Asn-OH derivative in organic solvents.[4] The Trt group is typically removed with trifluoroacetic acid (TFA) during the final cleavage from the resin.[3] However, the cleavage of the Trt group from an N-terminal asparagine can be sluggish, sometimes requiring extended reaction times.[3]
4,4'-dimethoxydiphenylmethyl (Mbh) and 2,4,6-trimethoxybenzyl (Tmob): These are also acid-labile protecting groups used for asparagine side-chain protection. Both have been shown to allow for rapid and side-reaction-free coupling.[1] A significant drawback is the potential for the Mbh and Tmob carbocations generated during acidolytic cleavage to alkylate sensitive residues, particularly tryptophan. This side reaction can be minimized by the addition of scavengers to the cleavage cocktail.[1][5]
2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-methyl (Pbfm): While more commonly associated with arginine and cysteine protection, Pbfm has also been proposed as a less hydrophobic alternative to Trt for asparagine and glutamine.
Performance Comparison
The efficiency of these protecting groups can be compared based on several key performance indicators, including peptide purity, deprotection kinetics, and the prevention of side reactions. A study comparing the N-terminal coupling of various protected asparagine derivatives in the synthesis of seven test peptides found the following order of reagent efficiency based on the purity of the target peptide: Fmoc-Asn(Tmob)-OH > Fmoc-Asn-OH > Fmoc-Asn(Mtt)-OH = Fmoc-Asn(Trt)-OH > Fmoc-Asn(Mbh)-OH.[]
| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions |
| Trityl (Trt) | Good solubility of Fmoc-Asn(Trt)-OH[4], Prevents dehydration[3] | Sluggish deprotection at N-terminus[3] | 95% TFA, 1-3 hours[7] |
| 4,4'-dimethoxydiphenylmethyl (Mbh) | Rapid coupling[1] | Potential for Trp alkylation[1], Slower cleavage than Tmob[8] | High concentration of TFA[8] |
| 2,4,6-trimethoxybenzyl (Tmob) | High peptide purity[], Rapid coupling[1], Rapid cleavage[8] | Potential for Trp alkylation[1][5] | 95% TFA, half-life < 1 min[8] |
| 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-methyl (Pbfm) | Less hydrophobic than Trt | Limited comparative data for Asn | High concentration of TFA |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these protecting groups. Below are representative protocols for the coupling and deprotection steps in Fmoc-SPPS.
General Fmoc-SPPS Protocol
A standard protocol for Fmoc-SPPS is initiated by swelling the resin in a suitable solvent like DMF. The synthesis cycle consists of Fmoc deprotection, washing, coupling of the protected amino acid, and another washing step. This cycle is repeated for each amino acid in the sequence.
Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Coupling Protocol for Fmoc-Asn(PG)-OH
-
Deprotection: The Fmoc group on the resin-bound peptide is removed by treatment with 20% piperidine in DMF for a specified duration (e.g., 2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the Fmoc-piperidine adduct.
-
Activation and Coupling: The desired Fmoc-Asn(PG)-OH (e.g., Fmoc-Asn(Trt)-OH, Fmoc-Asn(Mbh)-OH, or Fmoc-Asn(Tmob)-OH) is pre-activated with a suitable coupling reagent (e.g., HBTU/DIPEA or BOP) and added to the resin. The coupling reaction is allowed to proceed for a sufficient time to ensure complete acylation.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
Cleavage and Deprotection Protocols
The final cleavage from the resin and removal of the side-chain protecting groups is typically achieved with a TFA-based cocktail. The composition of this cocktail is critical to minimize side reactions.
For Trt-protected Asparagine:
-
Reagent: TFA/TIS/H₂O (95:2.5:2.5) or TFA/EDT/H₂O (95:2.5:2.5).
-
Procedure: The peptide-resin is treated with the cleavage cocktail for 1-3 hours at room temperature. For peptides with N-terminal Asn(Trt), the cleavage time may need to be extended.[7][9]
For Mbh and Tmob-protected Asparagine:
-
Reagent: To mitigate tryptophan alkylation, a scavenger-rich cocktail is recommended, such as TFA/thioanisole/EDT (e.g., 90:5:5).[10]
-
Procedure: The peptide-resin is treated with the cleavage cocktail for 2-4 hours at room temperature. The faster cleavage of the Tmob group should be considered when optimizing reaction times.[8]
Signaling Pathways and Logical Relationships
The choice of protecting group is influenced by the desired final peptide and the potential for side reactions. The following diagram illustrates the decision-making process and the consequences of different choices.
Caption: Decision workflow for selecting an asparagine protecting group and the potential outcomes during SPPS.
Conclusion
The trityl (Trt) protecting group remains a robust and widely used option for the side-chain protection of asparagine in Fmoc-SPPS, effectively preventing dehydration and improving solubility. However, for challenging sequences or when aiming for the highest possible purity, alternatives such as Tmob may offer advantages due to superior coupling efficiency and faster deprotection kinetics. The potential for tryptophan alkylation with Mbh and Tmob necessitates the careful use of scavenger cocktails during cleavage. The choice of protecting group should be made on a case-by-case basis, considering the peptide sequence, the presence of sensitive residues, and the specific requirements of the synthetic strategy.
References
- 1. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 5. Alkylation of tryptophan during deprotection of Tmob-protected carboxamide side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Peptide Synthesis: Fmoc-Ala-Ala-Asn(Trt)-OH vs. Stepwise Amino Acid Addition
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), efficiency and purity are paramount. The choice between utilizing pre-synthesized peptide fragments and the traditional stepwise addition of single amino acids can significantly impact both of these critical outcomes. This guide provides an objective comparison between two strategies for synthesizing the Ala-Ala-Asn sequence: the use of the protected tripeptide Fmoc-Ala-Ala-Asn(Trt)-OH versus the conventional stepwise coupling of Fmoc-Asn(Trt)-OH, Fmoc-Ala-OH, and a subsequent Fmoc-Ala-OH.
This comparison is supported by illustrative experimental data and detailed protocols to inform researchers in selecting the optimal approach for their specific needs.
Performance Comparison: Tripeptide vs. Stepwise Synthesis
The primary advantage of using a pre-formed tripeptide fragment lies in the reduction of the number of chemical cycles (deprotection and coupling) performed on the solid support. This can lead to higher purity and overall yield, particularly by minimizing the risk of side reactions associated with specific amino acids, such as the deamidation or aspartimide formation of asparagine.[1]
Illustrative Experimental Data Summary
| Parameter | Stepwise Addition Method | This compound Method |
| Number of Coupling Cycles on Resin | 3 | 1 |
| Number of Deprotection Cycles on Resin | 3 | 1 |
| Estimated Synthesis Time (Automated) | ~ 4.5 hours | ~ 1.5 hours |
| Crude Product Purity (by HPLC) | 85% | 92% |
| Overall Yield | 78% | 88% |
| Major Impurities | Deletion sequences (Ala-Asn), Aspartimide-related byproducts | Minimal deletion sequences |
Experimental Workflows
The synthesis of a target peptide using these two methodologies follows distinct pathways. The stepwise approach involves a repetitive cycle of deprotection and coupling for each amino acid. In contrast, the tripeptide method significantly shortens the process by incorporating three amino acid residues in a single coupling step.
References
A Researcher's Guide to Confirming Complete Trt Group Removal: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the complete removal of protecting groups is a critical step in multi-step organic synthesis. The trityl (Trt) group, a bulky and acid-labile protecting group for primary alcohols, amines, and thiols, is widely used in nucleoside, carbohydrate, and peptide chemistry. Incomplete deprotection can lead to the formation of impurities that are often difficult to separate and can compromise the integrity and efficacy of the final product. This guide provides a comprehensive comparison of common analytical methods used to confirm the complete removal of the Trt group, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of an analytical method to confirm Trt group removal depends on several factors, including the required sensitivity, the complexity of the reaction mixture, and the available instrumentation. The following table summarizes the key performance characteristics of four commonly used techniques: High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Analytical Method | Principle | Sensitivity | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analysis Time (per sample) | Advantages | Disadvantages |
| HPLC (UV-Vis) | Separation based on polarity, detection by UV absorbance. | Moderate to High | ~0.1-1 µg/mL | ~0.3-3 µg/mL | 15-30 minutes | Quantitative, high resolution, widely available. | Requires method development, can be time-consuming for large sample numbers. |
| TLC | Separation based on polarity on a solid support. | Low to Moderate | ~1-10 µ g/spot | ~5-50 µ g/spot (with densitometry) | 5-20 minutes | Fast, simple, inexpensive, good for rapid screening. | Primarily qualitative, less sensitive and precise than HPLC. |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Very High | pg to ng/mL | ng/mL range | 1-10 minutes | Extremely sensitive, provides molecular weight information, can be coupled with LC for high resolution. | Can be subject to matrix effects, quantification may require internal standards. |
| NMR Spectroscopy | Detection of nuclear spin transitions in a magnetic field. | Low | ~0.1-1 mg/mL | ~0.5-5 mg/mL | 5-15 minutes | Provides detailed structural information, inherently quantitative (qNMR). | Relatively low sensitivity, requires higher sample concentrations. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific compound and reaction conditions.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the presence of residual trityl-protected starting material and triphenylmethanol (B194598) (trityl alcohol), a common byproduct of deprotection.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture (e.g., 1-5 mg).
-
Dissolve the sample in a suitable solvent (e.g., 1 mL of acetonitrile (B52724)/water 1:1 v/v) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 260 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the deprotected product, the trityl-protected starting material, and triphenylmethanol by comparing their retention times with those of authentic standards.
-
Quantify the amount of residual trityl-protected material by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of the starting material.
-
Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the completion of the deprotection reaction by visualizing the disappearance of the starting material and the appearance of the product.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
TLC Plate and Mobile Phase:
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of hexanes and ethyl acetate (B1210297) (e.g., 7:3 v/v). The polarity of the mobile phase should be optimized to achieve good separation between the starting material and the product.
-
-
Spotting and Development:
-
Spot the dissolved sample, along with a co-spot of the starting material, onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
-
Visualization:
-
Visualize the spots under UV light (254 nm). The trityl-containing compounds will appear as dark spots.
-
Stain the plate with a suitable reagent, such as a p-anisaldehyde or potassium permanganate (B83412) solution, followed by gentle heating. The trityl group-containing compounds and the deprotected product may show different colors.[1][2]
-
-
Analysis:
-
Compare the Rf value of the spot from the reaction mixture with that of the starting material. Complete removal of the trityl group is indicated by the absence of the starting material spot in the reaction mixture lane.
-
Mass Spectrometry (MS)
Objective: To detect trace amounts of residual trityl-protected material with high sensitivity.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile for electrospray ionization - ESI).
-
Dilute the sample to a low concentration (e.g., 1-10 µg/mL).
-
-
Mass Spectrometry Conditions (Direct Infusion ESI-MS):
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized to induce fragmentation and observe the stable trityl cation at m/z 243.12).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
-
Data Analysis:
-
Monitor the mass spectrum for the molecular ion peak ([M+H]+ or [M+Na]+) of the trityl-protected starting material.
-
The presence of a peak corresponding to the starting material indicates incomplete deprotection.
-
For enhanced sensitivity and quantification, a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method can be developed.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure of the deprotected product and to quantify the extent of deprotection.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the crude reaction mixture (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
For quantitative NMR (qNMR), add a known amount of an internal standard with a distinct resonance that does not overlap with the signals of the analyte.[5]
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei between scans.[6]
-
-
Data Analysis:
-
Analyze the ¹H NMR spectrum for the disappearance of the characteristic signals of the trityl group (typically in the aromatic region, ~7.2-7.5 ppm) and the appearance of new signals corresponding to the deprotected product.
-
In qNMR, compare the integral of a characteristic signal of the product with the integral of the internal standard to determine the yield of the deprotection reaction and the amount of any residual starting material.[7]
-
Visualizing the Workflow
To better illustrate the process of Trt group removal and subsequent analysis, the following diagrams were created using the Graphviz DOT language.
Caption: General workflow for Trt group deprotection and product confirmation.
Caption: Comparison of analytical methods for confirming Trt group removal.
Conclusion
The complete removal of the trityl protecting group is paramount for the successful synthesis of target molecules in drug development and other areas of chemical research. A combination of analytical techniques is often employed to ensure the absence of residual trityl-protected starting material and byproducts. While TLC offers a rapid and simple qualitative assessment, HPLC provides robust quantitative data with high resolution. Mass spectrometry excels in detecting trace amounts of impurities due to its high sensitivity, and NMR spectroscopy offers invaluable structural confirmation and can be used for quantitative analysis. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the synthesis and the desired level of confidence in the deprotection step.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. silicycle.com [silicycle.com]
- 3. Quantitative mass spectrometry in proteomics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to Purity Assessment of Synthetic Peptides Containing Ala-Ala-Asn
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount to the reliability and reproducibility of experimental results and the safety of therapeutic candidates. This guide provides an objective comparison of methods for assessing the purity of synthetic peptides, with a particular focus on sequences containing the Ala-Ala-Asn (Alanine-Alanine-Asparagine) motif. Peptides incorporating asparagine present unique challenges during synthesis and purification, primarily due to the susceptibility of the asparagine side-chain amide to deamidation. This guide will delve into the common impurities, analytical techniques, and comparative data to aid in the selection of high-purity peptides for demanding applications.
Challenges in Synthesizing Asparagine-Containing Peptides
The synthesis of peptides containing asparagine can be challenging, often leading to a range of impurities. The primary issues include:
-
Deamidation: The side-chain amide of asparagine can undergo intramolecular cyclization to form a succinimide (B58015) intermediate, which can then hydrolyze to form a mixture of aspartic acid and isoaspartic acid residues.[1][2][3] This introduces a mass change of +0.984 Da, which can be difficult to distinguish from the 13C isotope peak of the unmodified peptide without high-resolution mass spectrometry.[4]
-
Aspartimide Formation: Under acidic or basic conditions used during solid-phase peptide synthesis (SPPS), asparagine can form a stable five-membered ring aspartimide.[5] This can occur during both the coupling and cleavage steps.
-
Aggregation: Peptides containing asparagine, particularly when paired with hydrophobic residues like alanine, can be prone to aggregation during synthesis and purification, leading to lower yields and purification challenges.[6][7]
-
Coupling Difficulties: The coupling of amino acids to asparagine, especially when using bulky side-chain protecting groups like Trityl (Trt), can be inefficient and require repeated coupling cycles, increasing the risk of side reactions.[6][7]
These challenges underscore the importance of robust analytical methods to accurately assess the purity of synthetic peptides containing the Ala-Ala-Asn sequence.
Key Analytical Techniques for Purity Assessment
A multi-pronged approach is typically necessary for a comprehensive purity profile of synthetic peptides. The most common and effective techniques are outlined below.
| Analytical Method | Principle | Information Provided |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on the hydrophobicity of the peptide and its impurities.[8][9] | Provides a quantitative measure of purity as a percentage of the main peak area relative to the total peak area.[10] Can separate closely related impurities such as deletion sequences and truncated sequences.[11][12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.[1][13] | Confirms the molecular weight of the target peptide and helps in the identification of impurities by their mass-to-charge ratio.[13] Essential for detecting modifications like deamidation.[4] |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then quantified. | Determines the amino acid composition and the absolute quantity of the peptide in a sample, providing a measure of "net peptide content".[14] |
| Tandem Mass Spectrometry (MS/MS) | Fragments the peptide ions in the mass spectrometer to determine the amino acid sequence. | Confirms the primary sequence of the peptide and can pinpoint the location of modifications like deamidation or the site of a deletion.[1] |
Comparative Purity of a Synthetic Ala-Ala-Asn Peptide
The purity of a synthetic peptide is highly dependent on the synthesis strategy and the purification process. Below is a representative comparison of the purity profile of a synthetic Ala-Ala-Asn tripeptide obtained from two different synthesis and purification strategies.
Table 1: Comparative Purity Analysis of a Synthetic Ala-Ala-Asn Peptide
| Parameter | Method A: Standard Solid-Phase Peptide Synthesis (SPPS) with Standard Purification | Method B: Optimized SPPS with Enhanced Purification |
| Purity by RP-HPLC (%) | 95.2% | >98.5% |
| Identity by MS ([M+H]⁺) | 289.15 (Correct) | 289.15 (Correct) |
| Major Impurities Detected | Deamidated Peptide (+1 Da) - 2.5%Deletion Sequence (Ala-Asn) - 1.8%Other - 0.5% | Deamidated Peptide (+1 Da) - 0.8%Other - <0.7% |
| Net Peptide Content (AAA) | ~75% | ~85% |
Note: The data presented in this table are representative and can vary depending on the specific synthesis protocol, coupling reagents, and purification efficiency.
Method B, which may involve optimized coupling reagents for asparagine, specific scavengers during cleavage to minimize side reactions, and a more rigorous multi-step HPLC purification, yields a significantly purer peptide with a higher net peptide content. For applications requiring high sensitivity and specificity, such as in vivo studies or quantitative bioassays, the higher purity product from Method B is recommended.[15]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of peptide purity.
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is designed to determine the purity of the synthetic Ala-Ala-Asn peptide.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[10]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: Synthetic Ala-Ala-Asn peptide dissolved in Mobile Phase A (e.g., 1 mg/mL)
-
0.22 µm syringe filters
-
-
Procedure:
-
System Preparation: Equilibrate the C18 analytical column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.[16]
-
Sample Preparation: Dissolve the peptide sample in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[16]
-
Injection: Inject 10-20 µL of the filtered sample onto the column.
-
Chromatographic Separation: Elute the sample using a linear gradient, for example, from 5% to 50% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm or 220 nm for the peptide bond and 280 nm if aromatic residues were present.[10]
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the main peptide peak relative to the total area of all peaks.[10]
-
Protocol 2: LC-MS for Identity Confirmation and Impurity Identification
This protocol is used to confirm the molecular weight of the target peptide and identify potential impurities.
-
Materials and Equipment:
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer)
-
C18 reverse-phase column suitable for MS (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% (v/v) Formic acid in water
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile
-
Sample: Synthetic Ala-Ala-Asn peptide dissolved in Mobile Phase A (e.g., 0.1 mg/mL)
-
-
Procedure:
-
LC Separation: Perform a chromatographic separation similar to the analytical RP-HPLC protocol, but using formic acid as the ion-pairing agent to ensure compatibility with the mass spectrometer.
-
Mass Spectrometry Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of the peptide and its potential impurities (e.g., m/z 100-1000).
-
Data Analysis: Analyze the mass spectrum of the main peak to confirm the molecular weight of the Ala-Ala-Asn peptide (expected [M+H]⁺ ≈ 289.15). Analyze the mass spectra of minor peaks to identify impurities based on their mass-to-charge ratios. For example, a peak with an [M+H]⁺ of approximately 290.15 would be indicative of deamidation.
-
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the chemical pathways of impurity formation.
Caption: Workflow for synthesis, purification, and purity assessment of synthetic peptides.
Caption: Deamidation pathway of asparagine-containing peptides.
Conclusion
The purity assessment of synthetic peptides containing the Ala-Ala-Asn sequence requires a combination of high-resolution analytical techniques to identify and quantify a range of potential impurities, with a particular focus on deamidation products. While standard synthesis and purification methods can yield peptides of acceptable purity for many applications, more demanding uses necessitate optimized protocols that minimize side reactions and employ rigorous purification strategies. By understanding the common challenges and employing the appropriate analytical workflows, researchers can ensure the quality and reliability of their synthetic peptides, leading to more accurate and reproducible scientific outcomes.
References
- 1. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. support.proteinmetrics.com [support.proteinmetrics.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Antioxidant Peptide SCAP1 (Leu-Ala-Asn-Ala-Lys) [ejchem.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 12. benchchem.com [benchchem.com]
- 13. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Explanation of peptide purity, peptide content and absolute amount of desired peptide [biosyn.com]
- 15. biocompare.com [biocompare.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Phosphonium and Uronium Coupling Reagents in Peptide Synthesis
In the intricate process of peptide synthesis, the selection of a coupling reagent is a critical factor that dictates the efficiency of amide bond formation, the purity of the final peptide, and the preservation of stereochemical integrity. Among the most prevalent classes of coupling reagents are phosphonium (B103445) and uronium salts, each offering a distinct profile of reactivity, stability, and propensity for side reactions. This guide provides a detailed comparison of these two classes of reagents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences
| Feature | Phosphonium Reagents (e.g., BOP, PyBOP) | Uronium/Aminium Reagents (e.g., HBTU, HATU) |
| Activation Site | Phosphorus atom | Carbon atom |
| By-products | Phosphoramide-based | Tetramethylurea-based |
| Guanidinylation Risk | None | Possible with excess reagent[1][2][3] |
| Solution Stability | Generally more stable in solution[1] | Varies; some have limited stability[1][3] |
| Racemization | Often associated with lower racemization[1][4] | Can be higher, particularly with extended reaction times[1] |
| Cost | Can be more expensive[1][5] | Often more cost-effective[1][6] |
Performance Deep Dive: A Quantitative Comparison
The efficacy of a coupling reagent is determined by its ability to facilitate high-yield peptide bond formation while minimizing undesirable side reactions, most notably epimerization. The following tables summarize quantitative data from comparative studies on the efficiency and racemization levels of popular phosphonium and uronium reagents in both a standard and a sterically hindered peptide coupling scenario.[1]
Table 1: Coupling of Fmoc-Phe-OH to H-Val-OMe (A Standard Coupling) [1]
| Coupling Reagent | Class | Yield of Dipeptide (%) | Epimerization (%) |
| BOP | Phosphonium | 97 | 1.2 |
| HBTU | Uronium/Aminium | 96 | 2.5 |
| HATU | Uronium/Aminium | 99 | 2.1 |
| HCTU | Uronium/Aminium | 97 | 2.3 |
| COMU | Uronium/Aminium | 98 | 1.8 |
Table 2: Coupling of Fmoc-Val-OH to H-Thr(tBu)-OMe (A Sterically Hindered Coupling) [1]
| Coupling Reagent | Class | Yield of Dipeptide (%) | Epimerization (%) |
| BOP | Phosphonium | 85 | 3.2 |
| PyBOP | Phosphonium | 88 | 2.8 |
| HBTU | Uronium/Aminium | 82 | 5.1 |
| HATU | Uronium/Aminium | 92 | 4.5 |
| HCTU | Uronium/Aminium | 86 | 4.8 |
| COMU | Uronium/Aminium | 90 | 3.5 |
Note: The data presented are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.[1]
The Underpinnings: Reaction Mechanisms
The distinct performance characteristics of phosphonium and uronium reagents originate from their different mechanisms for activating the carboxyl group of an amino acid. Both pathways ultimately generate a reactive ester that is susceptible to nucleophilic attack by the amino group of the incoming amino acid.[1]
Phosphonium Reagent Activation Pathway
Phosphonium reagents, such as PyBOP, activate a carboxylic acid by forming a highly reactive acyloxyphosphonium salt. This intermediate then reacts with an additive, commonly 1-hydroxybenzotriazole (B26582) (HOBt), to form a reactive HOBt ester, which is subsequently attacked by the amine to form the peptide bond. A key advantage of this pathway is the absence of a guanidinium (B1211019) group, which prevents the N-terminal guanidinylation side reaction.[7]
Uronium Reagent Activation Pathway
Uronium reagents, like HATU, activate carboxylic acids through the formation of a highly reactive O-acylisourea intermediate.[8] This intermediate can then react with the amine directly or, more commonly, with an embedded additive like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to form a highly reactive OAt active ester.[5][8] The nitrogen in the pyridine (B92270) ring of HOAt enhances the electron-withdrawing properties, leading to a more efficient coupling.[5] However, excess uronium reagent can lead to guanidinylation of the N-terminal amine, which terminates the peptide chain.[2][3][5]
In the Lab: Experimental Protocols
Reproducible and comparable data can only be achieved through standardized experimental protocols. Below are general procedures for evaluating the performance of coupling reagents in solid-phase peptide synthesis (SPPS).
General Protocol for a Standard Coupling Reaction
This protocol is suitable for comparing the efficiency of different coupling reagents for a non-hindered amino acid coupling on a solid support.[1]
-
Resin Swelling: Swell 100 mg of Rink Amide resin (substitution ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5 x 1 mL) and dichloromethane (B109758) (DCM) (3 x 1 mL).[1]
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and the coupling reagent (3 equivalents) in DMF.[1]
-
For phosphonium reagents, an additive like HOBt (3 equivalents) is often included. For many uronium reagents, the additive is already part of the reagent's structure.[1]
-
Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the pre-activation mixture.[1]
-
Pre-activate the mixture for 2-5 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[1]
-
-
Washing: Wash the resin with DMF (5 x 1 mL) and DCM (3 x 1 mL) to remove excess reagents and by-products.
-
Cleavage and Analysis:
-
Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide in cold diethyl ether.
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the yield and purity. Epimerization can be quantified by chiral chromatography.[1]
-
Making the Right Choice: A Decision Guide
The selection between a phosphonium and a uronium reagent is often a balance between the specific demands of the peptide sequence, cost considerations, and desired reaction kinetics.
-
For routine, non-hindered peptide synthesis: Cost-effective uronium reagents like HBTU are often suitable.[6]
-
For sterically hindered amino acids or difficult sequences: Highly reactive uronium reagents like HATU or COMU are generally preferred for their superior efficiency.[5][6]
-
When minimizing racemization is critical: Phosphonium reagents such as PyBOP may offer an advantage, especially in challenging couplings.[1][6]
-
For large-scale synthesis where cost is a major factor: Uronium reagents are often more economical.[1]
-
To avoid N-terminal guanidinylation: Phosphonium reagents are the safer choice as they do not have this side reaction.[2][3][7]
References
A Researcher's Guide to Asparagine (Trt) in Peptide Synthesis: Strategies for Optimal Incorporation
For researchers, scientists, and drug development professionals, the successful incorporation of asparagine (Asn) residues into synthetic peptides is a critical step that can significantly impact yield and purity. The use of a trityl (Trt) protecting group for the side-chain amide of asparagine, Fmoc-Asn(Trt)-OH, is a widely adopted strategy to prevent dehydration and subsequent nitrile formation, particularly when using carbodiimide-based coupling reagents.[1] This guide provides a comprehensive comparison of synthesis strategies employing Asn(Trt), supported by experimental data and detailed protocols to aid in the development of robust and efficient peptide synthesis methodologies.
A primary challenge in the incorporation of asparagine is the base-catalyzed formation of aspartimide, a cyclic byproduct that can lead to racemization and the formation of β-peptides.[2][3] While the bulky trityl group offers significant protection, aspartimide formation can still occur, especially in sequences prone to this side reaction, such as those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[2][4] The choice of coupling reagent, deprotection conditions, and cleavage cocktail all play crucial roles in minimizing this and other side reactions, thereby maximizing the yield and purity of the final peptide.
Comparison of Coupling Reagent Performance for Fmoc-Asn(Trt)-OH
The selection of an appropriate coupling reagent is paramount for the efficient incorporation of Fmoc-Asn(Trt)-OH while minimizing side reactions. The following table summarizes the performance of common coupling reagents based on extrapolated data from studies on sterically hindered amino acids and general principles of Solid-Phase Peptide Synthesis (SPPS).[5]
| Coupling Reagent | Reagent Class | Typical Coupling Time (min) | Representative Coupling Yield (%) | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for hindered couplings, low racemization.[5] | Higher cost, potential for guanidinylation of the free N-terminal amine if used in excess.[6] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used.[5] | Potential for guanidinylation if used in excess.[6] |
| DIC/Oxyma | Carbodiimide (B86325)/Additive | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation. The addition of OxymaPure can reduce aspartimide formation. | Slower reaction rates compared to aminium/uronium salts, potential for N-acylurea formation. |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |
| COMU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Very high reactivity, safer byproducts than benzotriazole-based reagents.[5] | Higher cost. |
Experimental Protocols
Standard Protocol for Fmoc-Asn(Trt)-OH Coupling in Automated SPPS
This protocol is a general guideline for automated solid-phase peptide synthesis.[1]
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and dichloromethane (B109758) (DCM) (3 times).
-
Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) and a coupling reagent such as HATU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes. The exact time may need optimization based on the sequence.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times).
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Protocol for Minimizing Aspartimide Formation
For sequences known to be susceptible to aspartimide formation, the following modifications to the standard protocol are recommended.
-
Choice of Coupling Additive: When using a carbodiimide coupling reagent like DIC, the addition of OxymaPure to the coupling solution is recommended as it has been shown to suppress aspartimide formation.
-
Modified Deprotection: The addition of an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution can help to reduce the basicity and thereby lower the incidence of aspartimide formation.[6]
-
Use of Alternative Protecting Groups: For particularly problematic sequences, consider using alternative side-chain protecting groups for asparagine, such as Xan (Xanthenyl), which may offer enhanced protection against aspartimide formation.[2]
Cleavage and Deprotection Cocktails for Peptides Containing Asn(Trt)
The final cleavage of the peptide from the resin and the removal of the Trt and other side-chain protecting groups is a critical step. The trityl group is acid-labile and is typically removed with trifluoroacetic acid (TFA). However, the liberated trityl cations are highly reactive and can lead to side reactions with nucleophilic residues such as tryptophan and tyrosine. The inclusion of scavengers in the cleavage cocktail is essential to prevent these side reactions.
| Cleavage Cocktail | Composition | Recommended for | Key Considerations |
| Reagent B | TFA/Phenol/Water/Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v) | Peptides containing Trt-protected residues.[7] | "Odorless" alternative to cocktails containing thiols. TIS is an effective scavenger for trityl cations. |
| Reagent K | TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v) | Peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[8] | A robust and widely used cocktail for complex peptides. |
| TFA/TIS/Water | TFA/TIS/Water (95:2.5:2.5 v/v/v) | Peptides without highly sensitive residues like Trp.[9] | A simpler cocktail suitable for many sequences. |
Note on N-terminal Asn(Trt): The deprotection of an N-terminal Asn(Trt) residue can be slower than for internal residues. It is recommended to extend the cleavage time to at least 2 hours in such cases.[9]
Visualizing Synthesis and Cleavage Workflows
To further clarify the processes involved in peptide synthesis using Asn(Trt), the following diagrams illustrate the key workflows.
Figure 1. The general cycle of solid-phase peptide synthesis for the incorporation of an Asn(Trt) residue.
Figure 2. The workflow for the cleavage, deprotection, and purification of a peptide containing Asn(Trt).
References
- 1. benchchem.com [benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to the Antioxidant Properties of Tripeptides in Different Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of various tripeptides as evaluated by common in vitro chemical assays. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Data Presentation: Quantitative Comparison of Tripeptide Antioxidant Activity
The antioxidant capacity of tripeptides is significantly influenced by their amino acid composition and sequence. Aromatic amino acids such as Tyrosine (Tyr) and Tryptophan (Trp), as well as sulfur-containing amino acids like Cysteine (Cys), are known to contribute significantly to antioxidant activity. The following table summarizes the quantitative antioxidant activities of several tripeptides determined by various assays. The data is presented as IC50 values (the concentration of the peptide required to inhibit 50% of the radical) or Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the peptide to that of Trolox, a water-soluble vitamin E analog.
| Tripeptide Sequence | DPPH IC50 (μM) | ABTS TEAC (mM Trolox/mM peptide) | FRAP (mM Fe(II)/mM peptide) | Reference(s) |
| Gly-His-Gly | >1000 | 0.15 | - | [1] |
| Tyr-Gly-Gly | 125 | 1.20 | 0.85 | [1] |
| Trp-Gly-Gly | 85 | 1.55 | 1.10 | [1] |
| Cys-Gly-Gly | 250 | 0.80 | - | [2] |
| Tyr-His-Tyr | - | 2.10 | 1.50 | [3] |
| Pro-His-His | >1000 | 0.25 | - | [3] |
| Glu-Trp-Lys | 14.5 (μg/ml) | - | - | [4] |
Note: A lower IC50 value indicates higher antioxidant activity. A higher TEAC or FRAP value indicates greater antioxidant capacity. "-" indicates data not available in the cited sources. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods in the scientific literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Tripeptide samples
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the tripeptide samples and the positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. For the blank, add 100 µL of the solvent instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[5][6][7][8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form. The change in color is measured spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Tripeptide samples
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[9]
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10]
-
Sample Preparation: Dissolve the tripeptide samples and the Trolox standard in the appropriate solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add 10 µL of the sample or standard solution to 190 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.[10]
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample with that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The increase in absorbance is proportional to the antioxidant power.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Tripeptide samples
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
Water bath at 37°C
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11][12]
-
Sample and Standard Preparation: Dissolve the tripeptide samples and the ferrous sulfate (B86663) standard in deionized water to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add 20 µL of the sample or standard solution to 180 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 to 30 minutes).
-
Measurement: Measure the absorbance at 593 nm.[12]
-
Calculation: The antioxidant capacity is determined from a standard curve of known Fe²⁺ concentrations and is expressed as mM Fe(II) equivalents.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing Tripeptide Antioxidant Properties
The following diagram illustrates a typical workflow for the comprehensive evaluation of the antioxidant potential of tripeptides, starting from initial in vitro screening to more biologically relevant cellular assays.
Caption: Workflow for Tripeptide Antioxidant Evaluation.
Cellular Antioxidant Activity (CAA) Assay
For a more biologically relevant assessment, the Cellular Antioxidant Activity (CAA) assay is recommended. This assay measures the ability of compounds to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells subjected to oxidative stress.[9][13]
Brief Protocol:
-
Cell Seeding: Seed human hepatocarcinoma (HepG2) or other suitable cells in a 96-well plate and grow to confluence.
-
Cell Treatment: Treat the cells with various concentrations of the tripeptide for a specific duration.
-
Probe Loading: Load the cells with DCFH-DA.
-
Induction of Oxidative Stress: Induce oxidative stress using a pro-oxidant like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculation: The CAA value is calculated based on the inhibition of fluorescence in the presence of the antioxidant compared to the control.
The investigation of tripeptide antioxidant properties is a dynamic field with significant implications for human health and disease prevention. The standardized assays detailed in this guide provide a robust framework for the comparative evaluation of novel peptide-based antioxidants. It is recommended to employ a combination of assays to obtain a comprehensive understanding of the antioxidant potential of a given tripeptide.
References
- 1. Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays [jstage.jst.go.jp]
- 2. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 3. zen-bio.com [zen-bio.com]
- 4. 3.6. DPPH Radical Scavenging Assay [bio-protocol.org]
- 5. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. zen-bio.com [zen-bio.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. 2.8.1. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fmoc-Ala-Ala-Asn(Trt)-OH: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Fmoc-Ala-Ala-Asn(Trt)-OH, a protected tripeptide commonly used in solid-phase peptide synthesis (SPPS). While the compound itself is not classified as hazardous for human health, its components, particularly the trityl protecting group, warrant careful handling and disposal to prevent environmental contamination.
Core Safety and Disposal Information
This compound is a white solid that is not regulated as a dangerous good for transport. However, a key component, Fmoc-Asn(Trt)-OH, has been identified as potentially harmful to aquatic life with long-lasting effects[1]. Therefore, disposal procedures must be designed to prevent the compound from entering drains or waterways.
Key Disposal Considerations:
-
Environmental Hazard: The primary concern with the disposal of this compound is its potential toxicity to aquatic organisms. The trityl group, in particular, can lead to the formation of environmentally harmful byproducts.
-
Solid Waste: As a solid, the primary disposal route will be through a designated chemical waste stream for solid, non-hazardous, or environmentally hazardous materials, depending on local regulations.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Procedural Overview for Disposal
The following steps outline the recommended procedure for the disposal of unused or waste this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing the appropriate personal protective equipment.
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
Step 2: Waste Segregation
Proper segregation of chemical waste is essential.
-
Designated Waste Container: Use a clearly labeled, sealable waste container designated for solid chemical waste. The label should include the full chemical name: "this compound".
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid mixing with strong acids or bases which could initiate unintended reactions.
Step 3: Transferring the Solid Waste
-
Careful Handling: Carefully transfer the solid this compound into the designated waste container.
-
Avoid Dust Formation: Minimize the creation of dust during transfer. If the material is a fine powder, consider performing the transfer in a fume hood.
-
Decontamination: After the transfer, decontaminate the spatula and any other equipment used with an appropriate solvent (e.g., ethanol (B145695) or methanol) and dispose of the cleaning materials (e.g., wipes) in the solid waste container.
Step 4: Sealing and Storage
-
Securely Seal: Once all the waste has been collected, securely seal the container.
-
Proper Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.
Step 5: Documentation
-
Waste Log: Accurately record the amount of waste in your laboratory's chemical waste log, as required by your institution.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-trityl-L-asparagine | N/A |
| CAS Number | 132388-59-1 | [1] |
| GHS Hazard Statement | H413: May cause long lasting harmful effects to aquatic life | [1] |
| GHS Precautionary Codes | P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
This guidance is based on standard laboratory safety protocols and information derived from Safety Data Sheets for structurally related compounds. No experimental protocols are directly cited for the disposal process itself, as it is a procedural matter based on established safety and environmental protection principles. The GHS classification information is drawn from aggregated data provided in the PubChem database for Fmoc-Asn(Trt)-OH[1].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
